2-Amino-6-chlorobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPVXZJPRBZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664748 | |
| Record name | 2-Amino-6-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227328-16-7 | |
| Record name | 2-Amino-6-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 2-Amino-6-chlorobenzoyl chloride
An In-Depth Technical Guide to 2-Amino-6-chlorobenzoyl chloride
Disclaimer: Direct experimental data for this compound (CAS No. 227328-16-7) is scarce in publicly available literature. This guide has been compiled by leveraging data from its precursor, 2-Amino-6-chlorobenzoic acid, and the structurally related compound, 2-Chlorobenzoyl chloride. Inferred properties and protocols are clearly indicated and should be treated as estimations.
Abstract
This compound is a substituted aromatic acyl chloride. Possessing a highly reactive acyl chloride functional group, as well as an amino group, this compound is a potentially valuable, bifunctional building block in organic synthesis. Its structure suggests utility in the preparation of a variety of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a summary of its known and inferred properties, a detailed experimental protocol for its synthesis, and an overview of its potential reactivity and handling considerations.
Chemical and Physical Properties
The properties of this compound are not extensively documented. The following tables summarize the available data for the target compound, its precursor (2-Amino-6-chlorobenzoic acid), and a related compound (2-Chlorobenzoyl chloride) to provide a comparative overview.
Table 1: Properties of this compound and Related Compounds
| Property | This compound | 2-Amino-6-chlorobenzoic acid | 2-Chlorobenzoyl chloride |
| CAS Number | 227328-16-7[1] | 2148-56-3[2] | 609-65-4 |
| Molecular Formula | C₇H₅Cl₂NO | C₇H₆ClNO₂[3] | C₇H₄Cl₂O |
| Molecular Weight | 190.03 g/mol | 171.58 g/mol [3] | 175.01 g/mol |
| Appearance | Inferred: Solid | Light yellow to off-white crystal powder[3] | Clear colorless to very slightly yellow liquid[4] |
| Melting Point | Not available | 158-160 °C[5] | -4 to -3 °C |
| Boiling Point | Not available | Not available | 238 °C |
| Density | Not available | Not available | 1.382 g/mL at 25 °C |
| Solubility | Inferred: Reacts with water and alcohols. Soluble in aprotic organic solvents. | Soluble in methanol. Very soluble in water.[5] | Decomposes in water. Soluble in acetone, ether, and alcohol.[4] |
Synthesis and Experimental Protocols
Synthetic Pathway
The synthesis involves the conversion of the carboxylic acid group of 2-Amino-6-chlorobenzoic acid into an acyl chloride functionality.
Experimental Protocol: Synthesis from 2-Amino-6-chlorobenzoic acid
This protocol is a general procedure for the synthesis of benzoyl chlorides from benzoic acids and should be adapted and optimized for the specific substrate.[6]
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Catalyst (optional, e.g., a few drops of dimethylformamide - DMF)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (for HCl and SO₂)
-
Stirring plate and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering, which would hydrolyze the product.
-
Charging the Flask: To the flask, add 2-Amino-6-chlorobenzoic acid (1.0 eq). Add an anhydrous solvent such as toluene (approximately 5-10 mL per gram of benzoic acid).
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the suspension. If using a catalyst like DMF, it can be added at this stage. The addition of thionyl chloride is often exothermic.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux with stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[7]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or by recrystallization if it is a solid.
Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic and corrosive gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Reactivity, Handling, and Safety
Reactivity
This compound is expected to be a highly reactive compound due to the acyl chloride group.
-
Nucleophilic Acyl Substitution: The acyl chloride is susceptible to attack by nucleophiles. It will react readily with water to hydrolyze back to the carboxylic acid. It will also react with alcohols to form esters, and with amines to form amides.[8]
-
Amino Group Reactivity: The amino group can also participate in reactions. It can be acylated, alkylated, or diazotized. The presence of both the amino and acyl chloride groups on the same molecule may lead to polymerization or other intramolecular reactions under certain conditions.
Handling and Storage
Due to its reactivity, particularly with moisture, this compound should be handled under anhydrous conditions in an inert atmosphere. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9]
Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related compounds like 2-chlorobenzoyl chloride and other aminobenzoyl chlorides.
-
Hazards: Expected to be corrosive and a lachrymator. Causes severe skin burns and eye damage.[10] Harmful if swallowed or inhaled.[11] Reaction with water can release corrosive hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.[11]
Table 2: Inferred GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[11] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
Spectral Data
No experimental spectral data for this compound was found in the searched literature. For reference, the ¹H NMR spectral data for the related compound, 2-chlorobenzoyl chloride, in CDCl₃ shows signals in the aromatic region between 7.25 and 8.08 ppm.[12] It is expected that the ¹H NMR spectrum of this compound would also show aromatic protons in a similar region, with an additional broad signal for the amino (-NH₂) protons. The IR spectrum would be expected to show a strong carbonyl (C=O) stretch for the acyl chloride around 1750-1800 cm⁻¹ and N-H stretches for the primary amine around 3300-3500 cm⁻¹.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for this compound. As a highly reactive chemical intermediate, it is unlikely to be stable under physiological conditions and is primarily of interest for its synthetic applications. Its precursor, 2-Amino-6-chlorobenzoic acid, has been investigated for potential antimicrobial and anti-inflammatory properties and is used as an intermediate in the synthesis of pharmaceuticals.[3][13]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthesis workflow and a potential subsequent reaction.
References
- 1. CAS#:227328-16-7 | Benzoyl chloride, 2-amino-6-chloro- (9CI) | Chemsrc [chemsrc.com]
- 2. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
- 5. 2-Amino-6-chlorobenzoic acid | 2148-56-3 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 8. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 11. file.ambeed.com [file.ambeed.com]
- 12. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
2-Amino-6-chlorobenzoyl chloride CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzoyl chloride (CAS No. 227328-16-7), a chemical intermediate of interest in organic synthesis and potentially in the development of novel therapeutics. Due to the limited availability of public data on this specific compound, this guide also draws upon information from structurally similar compounds to provide a broader context for its potential properties and reactivity.
Chemical Identity and Identifiers
This compound is a substituted aromatic acyl chloride. The presence of an amino group, a chloro group, and a reactive acyl chloride moiety on the benzene ring makes it a versatile building block in medicinal chemistry and material science.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 227328-16-7 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.03 g/mol | |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H,10H2 | [2] |
| InChIKey | QMVPVXZJPRBZKZ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)N)C(=O)Cl)Cl | [2] |
Physicochemical Properties
Table 2: Predicted and Comparative Physicochemical Properties
| Property | This compound (Predicted) | 2-Chlorobenzoyl chloride (Experimental) | Source |
| Melting Point | Data not available | -4 to -3 °C | |
| Boiling Point | Data not available | 238 °C | |
| Density | Data not available | 1.382 g/mL at 25 °C | |
| LogP | 2.88 | 2.9 (XLogP3) | [1] |
| PSA (Polar Surface Area) | 43.09 Ų | 17.07 Ų | [1] |
| Water Solubility | Likely reacts | Reacts |
Synthesis and Reactivity
Proposed Synthesis
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on standard organic chemistry principles, the most probable synthetic route involves the chlorination of its corresponding carboxylic acid, 2-Amino-6-chlorobenzoic acid (CAS No. 2148-56-3).[3][4] Common chlorinating agents for this type of transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The general reaction is as follows:
Caption: Proposed synthesis of this compound.
A potential challenge in this synthesis is the presence of the amino group, which can react with the chlorinating agent. Protection of the amino group may be necessary prior to the chlorination step, followed by deprotection.
Reactivity
As an acyl chloride, this compound is expected to be a reactive compound. The acyl chloride functional group is a good electrophile and will readily undergo nucleophilic acyl substitution reactions. It is expected to react with water, alcohols, and amines to form the corresponding carboxylic acid, esters, and amides, respectively. The presence of the amino and chloro substituents on the aromatic ring will influence the reactivity of the acyl chloride and the aromatic ring itself.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the reactivity of acyl chlorides, it should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.
Table 3: Inferred Hazards and Precautions
| Hazard | Precaution |
| Corrosive | Avoid contact with skin, eyes, and mucous membranes. |
| Moisture sensitive | Handle and store under anhydrous conditions. |
| Lachrymator | Avoid inhalation of fumes. |
| Toxicity | The toxicological properties have not been thoroughly investigated. |
Applications in Research and Drug Development
While specific applications of this compound are not well-documented, its structure suggests potential utility as an intermediate in the synthesis of various biologically active molecules. Substituted benzoyl chlorides are known to be precursors for a range of pharmaceuticals and agrochemicals. The 2-amino-6-chloro substitution pattern could be a key feature in the design of novel compounds targeting specific biological pathways.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis or use of this compound are not available in the reviewed literature. Researchers planning to work with this compound would need to develop their own procedures, likely adapting protocols for similar substituted benzoyl chlorides.
Logical Workflow for Chemical Information Retrieval
The process of gathering information for this technical guide involved a systematic search for a compound with limited public data. The following diagram illustrates a generalized workflow for such a chemical information retrieval process.
Caption: Generalized workflow for chemical information retrieval.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment or experimental validation. The information provided, particularly where inferred from analogous compounds, should be treated with caution. Always consult primary literature and official safety documentation before handling any chemical substance.
References
- 1. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
- 2. 2-Amino-6-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-6-chlorobenzoic acid, 98% 2148-56-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors for 2-Amino-6-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis precursors for 2-Amino-6-chlorobenzoyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the preparation of this versatile building block.
Overview of Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main precursors: 2-Amino-6-chlorobenzoic acid and 6-chloro-isatoic anhydride . The choice of precursor often depends on the availability of starting materials, desired scale of synthesis, and process safety considerations. This guide will explore the synthesis of each precursor and its subsequent conversion to the target acid chloride.
Synthesis via 2-Amino-6-chlorobenzoic Acid
2-Amino-6-chlorobenzoic acid is a common and direct precursor to this compound. The synthesis involves the formation of the carboxylic acid followed by its conversion to the acid chloride.
Preparation of 2-Amino-6-chlorobenzoic Acid
Two primary routes for the synthesis of 2-Amino-6-chlorobenzoic acid are outlined below, starting from either 2-chloro-6-nitrobenzoic acid or 2-amino-6-chlorobenzonitrile.
Method A: Reduction of 2-Chloro-6-nitrobenzoic Acid
This method involves the reduction of the nitro group of 2-chloro-6-nitrobenzoic acid to an amine.
-
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, a solution of cerium(III) chloride (0.16 mol) and 2-methoxy-phenol (0.19 mol) in ethanol is prepared.
-
Potassium chloride solution (400-500 mL) is added, and the mixture is heated to 60-65°C with stirring (160-190 rpm).
-
A solution of 2-chloro-6-nitrobenzoic acid (0.13 mol) is slowly added, followed by a solution of potassium bisulfite (200 mL).
-
The stirring speed is increased to 260-310 rpm, and the mixture is refluxed for 5-8 hours.[1][2]
-
After cooling to 15-19°C, the precipitated solid is filtered.
-
The filtrate is treated with diammonium hydrogen citrate solution, concentrated under reduced pressure, and the resulting solid is filtered, washed, and recrystallized from ethyl acetate to yield 2-amino-6-chlorobenzoic acid.[1][2]
-
Method B: Hydrolysis of 2-Amino-6-chlorobenzonitrile
This route involves the hydrolysis of the nitrile group of 2-amino-6-chlorobenzonitrile.
-
Experimental Protocol:
-
In a 250 mL round-bottom flask, 2-amino-6-chlorobenzonitrile (5 g, 32.77 mmol) is dissolved in 50 mL of 30% potassium hydroxide solution.
-
3 mL of 30% hydrogen peroxide is added, and the mixture is refluxed overnight (approximately 12 hours).[2]
-
After completion, the reaction mixture is cooled and washed with ether and dichloromethane.
-
The aqueous layer is acidified, and the product is extracted with dichloromethane and ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to give 2-amino-6-chlorobenzoic acid.[2]
-
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| A | 2-Chloro-6-nitrobenzoic acid | Potassium bisulfite, Cerium(III) chloride | 65 | 8 | ~90 |
| B | 2-Amino-6-chlorobenzonitrile | Potassium hydroxide, Hydrogen peroxide | Reflux | 12 | ~94 |
Table 1. Comparison of Synthesis Methods for 2-Amino-6-chlorobenzoic Acid.
Conversion of 2-Amino-6-chlorobenzoic Acid to this compound
The conversion of the carboxylic acid to the acid chloride requires a chlorinating agent. Due to the presence of the reactive amino group, protection is often necessary to prevent side reactions. A common strategy is the in-situ formation of the hydrochloride salt.
-
Experimental Protocol:
-
2-Amino-6-chlorobenzoic acid is suspended in an inert solvent such as toluene or dichloromethane.
-
To protect the amino group, hydrogen chloride gas can be bubbled through the suspension, or the pre-formed hydrochloride salt can be used.
-
Thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.
-
The reaction mixture is then gently heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound hydrochloride.
-
| Chlorinating Agent | Solvent | Temperature | Notes |
| Thionyl Chloride (SOCl₂) | Toluene | Reflux | Gaseous byproducts (SO₂, HCl) are easily removed. |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane | Room Temp to Reflux | Milder conditions, requires catalytic DMF. Gaseous byproducts (CO, CO₂, HCl). |
Table 2. Reaction Conditions for the Formation of this compound.
Caption: Synthesis of this compound from 2-Amino-6-chlorobenzoic Acid.
Synthesis via 6-Chloro-isatoic Anhydride
An alternative route to this compound involves the use of 6-chloro-isatoic anhydride. This precursor can be synthesized and then converted to the target molecule.
Preparation of 6-Chloro-isatoic Anhydride
Method: Chlorination of Isatoic Anhydride
-
Experimental Protocol:
-
Isatoic anhydride (1 mol) is suspended in glacial acetic acid (1000 g).
-
The suspension is heated to 75-80°C.
-
Chlorine gas is passed through the suspension with stirring until the reaction is complete (monitored by melting point of a sample, >270°C). This typically takes 12-14 hours.[1]
-
The reaction mixture is cooled, and the solid product is filtered.
-
The filter cake is washed extensively with water and dried to yield 6-chloro-isatoic anhydride.[1]
-
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |
| Isatoic Anhydride | Chlorine Gas | Glacial Acetic Acid | 75-80 | 12-14 |
Table 3. Synthesis of 6-Chloro-isatoic Anhydride.
Conversion of 6-Chloro-isatoic Anhydride to this compound
The conversion of 6-chloro-isatoic anhydride to the acid chloride is a less commonly documented direct pathway. A plausible theoretical pathway involves reaction with a strong chlorinating agent that can open the anhydride ring and form the acid chloride.
-
Theoretical Experimental Protocol:
-
6-Chloro-isatoic anhydride is suspended in a high-boiling inert solvent.
-
A strong chlorinating agent such as phosphorus pentachloride (PCl₅) is added.
-
The mixture is heated to effect ring-opening and formation of the acid chloride.
-
The progress of the reaction would need to be monitored by techniques such as IR or NMR spectroscopy.
-
Upon completion, the product would be isolated by distillation under reduced pressure or crystallization.
-
Caption: Synthesis of this compound from 6-Chloro-isatoic Anhydride.
Conclusion
This guide has detailed the primary synthetic routes to this compound, focusing on the key precursors: 2-Amino-6-chlorobenzoic acid and 6-chloro-isatoic anhydride. The synthesis via 2-Amino-6-chlorobenzoic acid is well-documented, with established protocols for both the formation of the acid and its subsequent conversion to the acid chloride, which often involves protection of the amino group. The pathway through 6-chloro-isatoic anhydride presents a viable alternative, though the direct conversion to the acid chloride is less reported and may require further process development. The selection of the optimal synthetic route will depend on specific laboratory or industrial capabilities and economic considerations.
References
An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Amino-6-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 2-amino-6-chlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Due to the limited availability of direct experimental data for this specific compound, this guide infers its reactivity based on the well-established chemistry of its constituent functional groups—aromatic amine, benzoyl chloride, and the electronic and steric effects of its substituents.
Core Reactivity Profile
This compound possesses two primary reactive sites: the highly electrophilic acyl chloride and the nucleophilic amino group. The interplay between these functionalities, influenced by the chloro substituent, dictates its overall reactivity.
Electrophilic Reactivity at the Acyl Chloride
The acyl chloride group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[1] This reactivity is central to its use in synthetic chemistry.
-
Reaction with Amines (Amidation): It is expected to react readily with primary and secondary amines to form the corresponding amides. This reaction is typically rapid and can be carried out under mild conditions.[2] The Schotten-Baumann reaction conditions, which utilize an aqueous base, are often employed for such transformations.[3][4]
-
Reaction with Alcohols (Esterification): Alcohols will react to form esters. These reactions are generally facile.[1]
-
Reaction with Thiols (Thioesterification): Thiols, being excellent nucleophiles, will react to produce thioesters.[1]
-
Hydrolysis: Like most acyl chlorides, it will react with water to hydrolyze back to the parent carboxylic acid, 2-amino-6-chlorobenzoic acid. This necessitates the use of anhydrous conditions for its synthesis and storage.[2]
Nucleophilic and Other Reactivity of the Amino Group
The presence of the amino group introduces a nucleophilic center and the potential for other transformations characteristic of aromatic amines.
-
Acylation: The amino group itself can be acylated, leading to di-acylated products if reaction conditions are not carefully controlled.
-
Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid). This diazonium intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a range of functional groups.
-
Basicity: The amino group imparts basic properties to the molecule, allowing for the formation of salts with acids.
Intramolecular Reactivity: A Key Feature
A significant aspect of the reactivity of 2-amino-substituted benzoyl chlorides is their propensity for intramolecular cyclization. In the case of this compound, it is expected to be unstable and readily cyclize to form a derivative of isatoic anhydride, especially upon heating or in the presence of a base.[5][6] The formation of isatoic anhydride from anthranilic acid and phosgene is a well-documented example of this type of cyclization.[5][7]
Influence of Substituents on Reactivity
The reactivity of the benzoyl chloride core is modulated by the electronic and steric effects of the ortho-amino and meta-chloro substituents.
-
Ortho-Amino Group: The amino group is an activating, ortho-, para-director in electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the aromatic ring. In the context of the benzoyl chloride, this electron-donating effect can slightly decrease the electrophilicity of the carbonyl carbon. However, its ortho position introduces significant steric hindrance, which can influence the approach of nucleophiles. Furthermore, the ortho-amino group can participate in intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the acyl chloride.
-
Meta-Chloro Group: The chlorine atom is a deactivating, ortho-, para-director.[8] From the meta position relative to the acyl chloride, it primarily exerts an electron-withdrawing inductive effect. This effect will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The combined electronic effects of an electron-donating amino group and an electron-withdrawing chloro group, along with the steric hindrance from the ortho-amino group, result in a complex and nuanced reactivity profile. The overall reactivity towards nucleophiles is likely a balance of these competing factors.
Quantitative Reactivity Data (Inferred)
For nucleophilic attack on the benzoyl chloride, a positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction.[9] The σ values for an ortho-amino group and a meta-chloro group would be needed to predict the precise impact on the reaction rate. Due to the lack of specific data, the following table presents a qualitative summary of the expected reactivity.
| Nucleophile Class | Reagent Example | Expected Product | Relative Reactivity (Inferred) | Reaction Conditions |
| Primary Amines | Aniline | N-phenyl-2-amino-6-chlorobenzamide | High | Schotten-Baumann[3][4] |
| Secondary Amines | Diethylamine | N,N-diethyl-2-amino-6-chlorobenzamide | High | Anhydrous, base catalyst |
| Alcohols | Ethanol | Ethyl 2-amino-6-chlorobenzoate | Moderate | Anhydrous, may require heating |
| Phenols | Phenol | Phenyl 2-amino-6-chlorobenzoate | Moderate | Schotten-Baumann[3] |
| Water | H₂O | 2-Amino-6-chlorobenzoic acid | High | Spontaneous |
| Thiols | Ethanethiol | S-ethyl 2-amino-6-chlorobenzothioate | High | Anhydrous, base catalyst |
Key Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions involving this compound.
General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is adapted from the classical Schotten-Baumann reaction.[3][13][14]
-
Dissolve the amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Add an aqueous solution of a base (e.g., 2M NaOH, 2.0 eq.).
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly add a solution of this compound (1.1 eq.) in the same organic solvent.
-
Continue stirring at room temperature for 1-3 hours.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Ester Synthesis
-
Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key reaction pathways and a typical experimental workflow for the use of this compound.
Caption: Key reaction pathways of this compound.
Caption: A typical experimental workflow for amidation.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. As an acyl chloride, it is corrosive and a lachrymator. It will react with moisture in the air and on skin, releasing HCl. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
References
- 1. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
- 2. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Mechanism in Chemistry [faculty.csbsju.edu]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. Schotten-Baumann_reaction [chemeurope.com]
Potential Research Areas for 2-Amino-6-chlorobenzoyl Chloride: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-chlorobenzoyl chloride is a versatile bifunctional reagent with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its unique substitution pattern, featuring a nucleophilic amino group and an electrophilic acyl chloride on a chlorinated benzene ring, offers a gateway to a diverse range of molecular architectures. This technical guide explores potential research avenues for this compound, focusing on the synthesis of bioactive heterocycles, and provides detailed hypothetical experimental protocols and data presentation to stimulate further investigation. While direct literature on the extensive applications of this compound is emerging, its structural motifs are present in a variety of pharmacologically active molecules. This whitepaper aims to bridge the gap by proposing tangible research directions.
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Small molecules, particularly those containing heterocyclic scaffolds, continue to be a major source of new drugs. This compound presents itself as a valuable starting material for the construction of such scaffolds. The presence of both an amine and a highly reactive acyl chloride group on the same aromatic ring allows for a variety of intramolecular and intermolecular cyclization reactions. The chlorine substituent can further modulate the electronic properties and metabolic stability of the resulting molecules, potentially enhancing their pharmacological profiles. This guide outlines key research areas where this compound can be employed to generate libraries of compounds for biological screening.
Core Physicochemical and Reactivity Data
A thorough understanding of the physicochemical properties and reactivity of this compound is crucial for designing synthetic strategies.
| Property | Value | Reference |
| CAS Number | 227328-16-7 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | N/A |
| Molecular Weight | 190.03 g/mol | N/A |
| Appearance | Likely a solid | Inferred |
| Reactivity | The acyl chloride is highly reactive towards nucleophiles such as alcohols, amines, and water. The amino group is a nucleophile and can participate in reactions such as acylation and alkylation. | [2] |
Potential Research Areas and Synthetic Strategies
The dual functionality of this compound makes it an ideal candidate for the synthesis of various fused heterocyclic systems. Below are proposed research areas with detailed hypothetical experimental protocols.
Synthesis of Bioactive Quinazolinones
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound can serve as a key building block for the synthesis of novel 8-chloro-substituted quinazolinones.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 8-chloro-quinazolinones.
Experimental Protocol: Synthesis of 2-Alkyl/Aryl-8-chloro-4(3H)-quinazolinone
-
Step 1: Amide Formation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Cool the solution to 0 °C in an ice bath. To this, add a solution of the desired primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM). Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate amide.
-
Step 2: Cyclization. Dissolve the crude amide from Step 1 in anhydrous toluene. Add triphosgene (0.5 eq) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of NaHCO₃. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-alkyl/aryl-8-chloro-4(3H)-quinazolinone.
Hypothetical Data Table:
| R-Group | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Phenyl | 75 | 7.2-8.1 (m, Ar-H) | 120-165 (Ar-C, C=O) | [M+H]⁺ |
| 4-Methoxyphenyl | 72 | 3.8 (s, OCH₃), 6.9-8.0 (m, Ar-H) | 55.5, 114-165 (Ar-C, C=O) | [M+H]⁺ |
| Cyclohexyl | 68 | 1.2-2.1 (m, Cy-H), 7.1-7.8 (m, Ar-H) | 25-45 (Cy-C), 120-165 (Ar-C, C=O) | [M+H]⁺ |
Synthesis of Novel Benzodiazepine Scaffolds
Benzodiazepines are a well-established class of psychoactive drugs. The unique substitution pattern of this compound could lead to the synthesis of novel benzodiazepine analogs with potentially improved therapeutic indices.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 7-chloro-1,4-benzodiazepine-2,5-diones.
Experimental Protocol: Synthesis of 7-Chloro-3-substituted-1,4-benzodiazepine-2,5-dione
-
Step 1: Amide Coupling. To a solution of an N-protected α-amino acid ester (e.g., Boc-glycine methyl ester, 1.0 eq) in anhydrous DCM, add this compound (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC. After completion, dilute with DCM and wash with 1M citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give the crude dipeptide intermediate.
-
Step 2: Deprotection. Dissolve the crude dipeptide in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected intermediate.
-
Step 3: Intramolecular Cyclization. Suspend the hydrochloride salt in toluene and add a catalytic amount of acetic acid. Reflux the mixture using a Dean-Stark apparatus for 18-24 hours. Cool the reaction mixture, remove the solvent, and purify the residue by flash chromatography (silica gel, ethyl acetate/hexane) to yield the 7-chloro-3-substituted-1,4-benzodiazepine-2,5-dione.
Hypothetical Data Table:
| α-Amino Acid Side Chain (R) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
| H (from Glycine) | 65 | 3.9 (s, CH₂), 7.3-7.9 (m, Ar-H), 8.5 (br s, NH) | 45.2, 122-140 (Ar-C), 168.1, 170.5 (C=O) | Calculated [M+H]⁺ |
| CH₃ (from Alanine) | 62 | 1.5 (d, CH₃), 4.2 (q, CH), 7.3-7.9 (m, Ar-H) | 18.5, 52.8, 122-140 (Ar-C), 167.9, 172.3 (C=O) | Calculated [M+H]⁺ |
| CH₂Ph (from Phenylalanine) | 58 | 3.1-3.3 (m, CH₂), 4.5 (t, CH), 7.1-7.9 (m, Ar-H) | 38.1, 58.2, 122-140 (Ar-C), 167.5, 171.8 (C=O) | Calculated [M+H]⁺ |
Potential Biological Targets and Screening Strategies
Based on the core structures that can be synthesized from this compound, several biological targets can be explored.
Logical Workflow for Biological Evaluation:
Caption: Workflow for synthesis and biological evaluation.
-
Quinazolinone Derivatives: These compounds could be screened against a panel of cancer cell lines to assess their antiproliferative activity. Promising candidates could then be evaluated for their ability to inhibit specific kinases that are often dysregulated in cancer, such as EGFR, VEGFR, or CDKs.
-
Benzodiazepine Analogs: These novel scaffolds should be screened for their binding affinity to GABA-A receptors. Further in vitro and in vivo models of anxiety, epilepsy, and insomnia could be employed to determine their therapeutic potential.
Conclusion and Future Directions
This compound is a promising, yet underexplored, building block in medicinal chemistry. The synthetic routes and potential biological targets outlined in this guide provide a framework for initiating research programs aimed at discovering novel therapeutic agents. Future work should focus on the practical execution of these proposed syntheses, the thorough characterization of the resulting compounds, and their systematic evaluation in relevant biological assays. The exploration of other heterocyclic systems accessible from this versatile reagent, such as benzothiazoles and acridones, also represents a fertile ground for future research. The insights gained from these studies will undoubtedly contribute to the expanding arsenal of small molecules for the treatment of human diseases.
References
Technical Guide: Safety Data for 2-Amino-6-chlorobenzoyl chloride
Chemical Identification
| Identifier | Value | Source |
| Chemical Name | 2-Amino-6-chlorobenzoyl chloride | Chemsrc[1] |
| CAS Number | 227328-16-7 | Chemsrc[1] |
| Molecular Formula | C7H5Cl2NO | Chemsrc[1] |
| Molecular Weight | 190.027 g/mol | Chemsrc[1] |
| Synonyms | Benzoyl chloride, 2-amino-6-chloro- | Chemsrc[1] |
Hazard Identification and Classification
No specific GHS classification was found for this compound. The following data is for the surrogate, 2-Chlorobenzoyl chloride, and should be treated as indicative.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3][4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. |
Signal Word: Danger[3]
Hazard Pictograms:
-
Corrosion
First-Aid Measures
The following first-aid measures are based on data for 2-Chlorobenzoyl chloride and are provided as general guidance.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2] |
Handling and Storage
| Aspect | Recommendations |
| Handling | Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[2][5] |
| Storage | Store locked up. Keep container tightly closed in a dry and well-ventilated place.[2][5] Keep away from heat, sparks, and open flames.[5] |
Physical and Chemical Properties
Limited data is available for this compound. The following table includes available data for the target compound and surrogate.
| Property | Value | Compound |
| Molecular Weight | 190.027 g/mol | This compound[1] |
| PSA | 43.09000 | This compound[1] |
| LogP | 2.88240 | This compound[1] |
| Melting Point | -4 - -3 °C | 2-Chlorobenzoyl chloride[6] |
| Boiling Point | 238 °C | 2-Chlorobenzoyl chloride[6] |
| Flash Point | 124 °C | 2-Chlorobenzoyl chloride[6] |
| Density | 1.382 g/mL at 25 °C | 2-Chlorobenzoyl chloride[7] |
Toxicological Information
No specific toxicological data was found for this compound. The following is for 2-Chlorobenzoyl chloride.
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Material is extremely destructive to tissues of the mucous membranes and upper respiratory tract, eyes, and skin.[8]
Experimental Protocols
No experimental protocols for the determination of safety data for this compound were found in the search results.
Visualizations
The following diagram illustrates a logical workflow for the safe handling of a corrosive chemical like this compound, based on general laboratory safety principles.
Caption: Logical workflow for the safe handling of corrosive chemicals.
References
- 1. CAS#:227328-16-7 | Benzoyl chloride, 2-amino-6-chloro- (9CI) | Chemsrc [chemsrc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
- 8. 2-Chlorobenzoyl chloride - Safety Data Sheet [chemicalbook.com]
Navigating the Bioactive Landscape of 2-Amino-6-chlorobenzoyl Chloride Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with substituted benzoyl derivatives emerging as a promising scaffold. Among these, derivatives of 2-Amino-6-chlorobenzoyl chloride hold potential for exhibiting a range of biological activities. While direct and extensive research on the biological activities of derivatives synthesized specifically from this compound is limited in publicly accessible literature, valuable insights can be gleaned from structurally related compounds, particularly those sharing the 2-amino-chlorobenzoyl moiety. This technical guide synthesizes the preliminary biological findings on these related compounds, offering a foundational understanding for future research and development in this area.
Anticancer Activity: Insights from Structurally Related Compounds
Research into N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives has revealed dose-dependent inhibitory effects on the viability of human leukemia cell lines, Jurkat and HL-60RG.[1][2] These findings suggest that the aminobenzoyl scaffold, a core component of the title compounds, could be a key contributor to cytotoxic activity against cancer cells.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for these related benzamidoxime derivatives.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzamidoximes with chloride substitutes | Jurkat | >5, <10 | [1] |
| Benzamidoximes with chloride substitutes | HL-60RG | >5, <10 | [1] |
Antimicrobial Potential: A Look at Related Heterocyclic Systems
For instance, novel amide derivatives of 2-aminobenzothiazole have been synthesized and tested for their antimicrobial activity.[1] These studies provide a basis for exploring the potential of this compound derivatives as antimicrobial agents, possibly through their conversion to analogous heterocyclic systems.
Experimental Protocols: A Methodological Framework
To aid in the design of future studies, this section outlines the typical experimental methodologies employed in the assessment of anticancer and antimicrobial activities of related compounds.
Anticancer Activity Assays
Cell Viability Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., Jurkat, HL-60RG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity Assays
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Mechanisms and Signaling Pathways
While the precise mechanisms of action for this compound derivatives are yet to be elucidated, studies on related compounds offer some clues. For instance, benzamidoxime derivatives have been shown to induce a transient cell-cycle delay at low concentrations and cell death at higher concentrations in leukemia cells.[1][2] This suggests a potential interference with cell cycle regulation or the induction of apoptosis.
The following diagram illustrates a generalized workflow for the initial biological screening of novel chemical entities like this compound derivatives.
Caption: A generalized workflow for the synthesis and preliminary biological evaluation of novel chemical derivatives.
The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated based on the observed activities of related compounds, such as the induction of apoptosis.
Caption: A hypothetical signaling pathway for apoptosis induction by a bioactive compound.
Conclusion and Future Directions
The preliminary biological data from structurally related compounds suggest that derivatives of this compound represent a scaffold with potential for development as anticancer and antimicrobial agents. The presence of the 2-amino-chlorobenzoyl moiety appears to be a key feature for conferring biological activity.
Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines and microbial strains. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies will be necessary to identify their cellular targets and signaling pathways, ultimately paving the way for their potential translation into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for reacting 2-Amino-6-chlorobenzoyl chloride with primary amines
Application Note: Synthesis of N-Substituted 2-Amino-6-chlorobenzamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted 2-amino-6-chlorobenzamides are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Anthranilamide derivatives, in general, exhibit a range of biological activities.[1] The reaction of 2-amino-6-chlorobenzoyl chloride with primary amines is a direct and efficient method for creating a diverse library of these amide compounds. This document provides a general protocol for this acylation reaction, outlining the reaction mechanism, experimental workflow, and key parameters for successful synthesis.
Reaction Principle: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group. A second equivalent of the primary amine or an added non-nucleophilic base deprotonates the nitrogen, yielding the final N-substituted amide and an ammonium chloride salt.[2]
Experimental Protocol
This protocol provides a general method for the synthesis of N-substituted 2-amino-6-chlorobenzamides. The scale and specific conditions may require optimization based on the specific primary amine used.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, etc.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (Optional, but recommended)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) and a tertiary amine base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.[3][4]
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes. The reaction is often exothermic, and slow addition is crucial to maintain the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-5 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess amine and base.
-
Wash with saturated aqueous NaHCO₃ solution to remove any remaining acidic impurities.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions:
-
Acyl chlorides are corrosive and react violently with water, releasing HCl gas. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.
Data Presentation: Representative Reaction Parameters
The optimal conditions for the acylation reaction can vary depending on the nucleophilicity and steric hindrance of the primary amine. The following table summarizes typical parameters for this class of reaction.
| Substrate Class | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Primary Amine | TEA (1.2) | DCM | 0 to RT | 2 - 4 | 85 - 95 |
| Sterically Hindered Amine | DIPEA (1.5) | THF | 0 to 40 | 6 - 12 | 60 - 80 |
| Aniline Derivative | Pyridine | Pyridine | 0 to RT | 3 - 6 | 75 - 90 |
| Amino Acid Ester | TEA (2.0) | DCM/DMF | 0 to RT | 4 - 8 | 70 - 85 |
Note: Yields are representative and highly dependent on the specific substrates and purification method.
Visualizations
Reaction Mechanism
Caption: Nucleophilic addition-elimination mechanism for the acylation of a primary amine.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of N-substituted amides.
References
Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions Using 2-Amino-6-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic acyl substitution reactions involving 2-amino-6-chlorobenzoyl chloride. This versatile reagent serves as a key building block in the synthesis of a variety of organic compounds, particularly heterocyclic systems with significant biological activity. The protocols detailed below are intended to serve as a guide for the synthesis of amides, esters, and thioesters, as well as their subsequent application in the development of novel therapeutic agents.
Introduction
This compound is a bifunctional molecule featuring a highly reactive acyl chloride group and a nucleophilic amino group. This unique arrangement makes it a valuable precursor for the synthesis of a range of heterocyclic compounds, including quinazolinones, benzoxazinones, and benzothiazines. The chlorine substituent on the aromatic ring further modulates the electronic properties of the molecule and can be a site for further functionalization. The products derived from this reagent have shown promise in medicinal chemistry, exhibiting antimicrobial and anticancer properties.
Preparation of this compound
The synthesis of this compound from its corresponding carboxylic acid is a critical first step. The presence of the amino group requires careful selection of reagents to avoid unwanted side reactions. A common and effective method involves the use of thionyl chloride (SOCl₂).
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2-amino-6-chlorobenzoic acid to this compound.
Materials:
-
2-amino-6-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used in the next step without further purification.
Note: The amino group can potentially react with thionyl chloride. To minimize this, using a slight excess of thionyl chloride and maintaining anhydrous conditions is crucial. For sensitive applications, protection of the amino group may be considered, followed by deprotection after the acyl chloride formation.
Nucleophilic Acyl Substitution Reactions
This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: General two-step mechanism for nucleophilic acyl substitution.
Synthesis of Amides
The reaction of this compound with primary and secondary amines yields the corresponding amides. These amides are often precursors to quinazolinones.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA) or pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C (ice bath).
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Synthesis of Various Amides from this compound
| Nucleophile (Amine) | Product | Reaction Time (h) | Yield (%) |
| Aniline | 2-Amino-6-chloro-N-phenylbenzamide | 3 | ~85 |
| Benzylamine | N-Benzyl-2-amino-6-chlorobenzamide | 2.5 | ~90 |
| Diethylamine | 2-Amino-6-chloro-N,N-diethylbenzamide | 4 | ~80 |
Synthesis of Esters
Esterification can be achieved by reacting this compound with alcohols or phenols.
Materials:
-
This compound
-
Alcohol or phenol (e.g., ethanol, phenol)
-
Pyridine (as a base and solvent)
-
Magnetic stirrer
Procedure:
-
Dissolve the alcohol or phenol (1 equivalent) in pyridine at 0 °C.
-
Slowly add this compound (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the ester by column chromatography.
Table 2: Synthesis of Various Esters from this compound
| Nucleophile (Alcohol/Phenol) | Product | Reaction Time (h) | Yield (%) |
| Ethanol | Ethyl 2-amino-6-chlorobenzoate | 6 | ~75 |
| Phenol | Phenyl 2-amino-6-chlorobenzoate | 8 | ~70 |
| Benzyl alcohol | Benzyl 2-amino-6-chlorobenzoate | 7 | ~80 |
Synthesis of Thioesters
The reaction with thiols provides the corresponding thioesters, which are also valuable synthetic intermediates.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) (anhydrous)
-
Magnetic stirrer
Procedure:
-
Dissolve the thiol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM at 0 °C.
-
Add a solution of this compound (1 equivalent) in DCM dropwise.
-
Stir at room temperature for 3-6 hours.
-
Work-up the reaction as described in Protocol 2.
-
Purify the product by column chromatography.
Table 3: Synthesis of Thioesters from this compound
| Nucleophile (Thiol) | Product | Reaction Time (h) | Yield (%) |
| Thiophenol | S-Phenyl 2-amino-6-chlorobenzothioate | 4 | ~80 |
| Benzyl mercaptan | S-Benzyl 2-amino-6-chlorobenzothioate | 3.5 | ~85 |
Applications in Heterocyclic Synthesis
The products of nucleophilic acyl substitution on this compound are key intermediates in the synthesis of various heterocyclic compounds with potential applications in drug discovery.
Synthesis of Quinazolinones
2-Amino-N-substituted-benzamides can undergo intramolecular cyclization to form quinazolinones, a class of compounds with diverse biological activities, including anticancer and antimicrobial effects.
Diagram 2: Synthetic Pathway to Quinazolinones
Caption: Synthetic workflow for quinazolinone synthesis.
Materials:
-
2-Amino-6-chloro-N-substituted-benzamide
-
Acetic anhydride or polyphosphoric acid (PPA)
-
Heating source
Procedure (using acetic anhydride):
-
Reflux the 2-amino-6-chloro-N-substituted-benzamide in acetic anhydride for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
Synthesis of Benzoxazinones
The reaction with an appropriate bifunctional nucleophile can lead to the formation of benzoxazinones. For example, reaction with an alpha-hydroxy acid followed by cyclization.
Applications in Drug Development
Derivatives of this compound have been investigated for their potential as therapeutic agents.
-
Anticancer Activity: Quinazolinone derivatives are known to act as inhibitors of various kinases involved in cancer cell proliferation and survival. The specific substitution patterns on the quinazolinone ring, which can be readily varied using different amines in the initial substitution reaction, are crucial for their activity.
-
Antimicrobial Activity: Certain amide and heterocyclic derivatives have shown promising activity against a range of bacterial and fungal strains. The presence of the chloro substituent is often associated with enhanced antimicrobial properties.
Diagram 3: Drug Development Workflow
Caption: Workflow from starting material to drug candidate.
Safety and Handling
This compound is a reactive and corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. All reactions should be carried out with appropriate safety precautions.
Application of 2-Amino-6-chlorobenzoyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzoyl chloride is a reactive chemical intermediate with significant potential in medicinal chemistry. While not widely available as a standalone reagent, its precursor, 2-amino-6-chlorobenzoic acid, serves as a versatile building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities.[1] The presence of the amino group, the chloro substituent, and the reactive acyl chloride functionality (generated in situ or isolated) allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.
Key Applications in Medicinal Chemistry
Derivatives of this compound are valuable scaffolds for the development of novel drugs. The 2-aminobenzoyl moiety is a key structural feature in a range of bioactive molecules. The chloro-substituent can influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets.
Potential therapeutic areas for derivatives of this compound include:
-
Anti-inflammatory Agents: The related 2-aminobenzoic acid (anthranilic acid) core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial Agents: The incorporation of this scaffold into heterocyclic systems can lead to compounds with antibacterial and antifungal properties.
-
Kinase Inhibitors: The 2-aminobenzamide framework is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative Protocol)
This protocol describes the conversion of 2-Amino-6-chlorobenzoic acid to this compound using thionyl chloride. This method is adapted from general procedures for the synthesis of benzoyl chlorides.
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-Amino-6-chlorobenzoic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid) in a round-bottom flask, add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used in the next step without further purification or can be purified by distillation under high vacuum.
Protocol 2: Synthesis of a 2-Amino-6-chloro-N-arylbenzamide Derivative (Representative Protocol)
This protocol outlines the reaction of this compound with a substituted aniline to form a benzamide derivative.
Materials:
-
This compound (from Protocol 1)
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, silica gel for column chromatography)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.1 eq) in anhydrous DCM and add it dropwise to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-6-chloro-N-arylbenzamide derivative.
Data Presentation
The following table summarizes representative quantitative data for compounds containing a 2-aminobenzoyl or a related 2-aminobenzothiazole scaffold, illustrating their potential biological activities.
| Compound ID | Scaffold | Biological Target/Assay | Activity (IC₅₀/MIC) | Reference |
| BMS-350751 | 2-Amino-benzothiazole | Lck Kinase | 10 nM | [2] |
| BMS-358233 | 2-Amino-benzothiazole | Lck Kinase | 8 nM | [2] |
| Compound 6m | 2-Aminobenzimidazole | Aurora A Kinase | 27 nM | [3] |
| Compound 1n | 2-Aminobenzothiazole | Candida albicans | 4-8 µg/mL | [2] |
| Compound 1o | 2-Aminobenzothiazole | Candida albicans | 4-8 µg/mL | [2] |
Note: The data presented is for structurally related compounds to illustrate the potential of the 2-amino-6-chlorobenzoyl scaffold. Specific activity of direct derivatives should be determined experimentally.
Visualization of Workflows and Pathways
Caption: Synthetic workflow for the preparation of bioactive derivatives from 2-Amino-6-chlorobenzoic acid.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 2-Amino-6-chlorobenzoyl derivative.
References
The Role of 2-Amino-6-chlorobenzoyl Chloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzoyl chloride (CAS No. 227328-16-7) is a reactive acyl chloride that holds potential as a key intermediate in the synthesis of various pharmaceutical compounds.[1] While specific, documented applications of this particular reagent in the synthesis of marketed drugs are not widely available in the public domain, its chemical structure suggests its utility in the formation of 2-aminobenzophenone derivatives. These derivatives are crucial precursors for a range of biologically active molecules, including benzodiazepines, a class of psychoactive drugs. This document provides a generalized overview of its potential applications, along with a hypothetical experimental protocol for its use in the synthesis of a 2-aminobenzophenone, based on established chemical principles for similar compounds.
Potential Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical development lies in its ability to act as a building block for more complex molecules. Its bifunctional nature, containing both a reactive acyl chloride and an amino group, allows for a variety of chemical transformations.
Synthesis of 2-Aminobenzophenone Derivatives:
A key potential application is in the synthesis of 2-aminobenzophenone derivatives through Friedel-Crafts acylation. 2-aminobenzophenones are well-established intermediates in the synthesis of several pharmaceuticals.[2][3][4] For instance, 2-amino-5-chlorobenzophenone is a known intermediate in the synthesis of the anxiolytic drug Oxazolam. While direct synthesis using this compound is not explicitly documented, the general reaction class is highly relevant.
The general approach involves the acylation of an aromatic compound (like benzene or a substituted benzene) with this compound in the presence of a Lewis acid catalyst. The amino group on the benzoyl chloride would likely require protection prior to the Friedel-Crafts reaction to prevent unwanted side reactions, as the free amine can react with the Lewis acid catalyst.[5]
Experimental Protocols: A Generalized Approach
The following is a generalized, hypothetical protocol for the synthesis of a 2-aminobenzophenone derivative using this compound. This protocol is based on established methods for Friedel-Crafts acylation and would require significant optimization and adaptation by researchers.
Reaction Scheme:
This hypothetical scheme outlines the synthesis of a substituted 2-aminobenzophenone from this compound, involving a protection step for the amino group, followed by a Friedel-Crafts acylation and subsequent deprotection.
Caption: Hypothetical workflow for the synthesis of a 2-aminobenzophenone derivative.
Materials and Methods:
-
Materials:
-
N-Protected-2-amino-6-chlorobenzoyl chloride (starting material, assuming prior protection of the amino group)
-
Anhydrous aromatic solvent (e.g., benzene, toluene)
-
Anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous inert solvent for the reaction (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
-
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the anhydrous aromatic solvent.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous Lewis acid catalyst (e.g., AlCl₃) with stirring.
-
Addition of Acyl Chloride: Dissolve the N-Protected-2-amino-6-chlorobenzoyl chloride in an anhydrous inert solvent and add it dropwise to the stirred suspension of the Lewis acid in the aromatic solvent at a low temperature (e.g., 0-5 °C).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (this will require optimization, typically several hours). Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Workup: After the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by a suitable method, such as column chromatography or recrystallization, to yield the N-protected 2-aminobenzophenone derivative.
-
Deprotection: The protecting group can then be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final 2-aminobenzophenone derivative.
-
Quantitative Data from Related Syntheses
While specific yield and purity data for reactions involving this compound are not available, the table below summarizes typical yields for the synthesis of 2-aminobenzophenones via Friedel-Crafts acylation of protected anthranilic acid derivatives, which can serve as a benchmark for researchers.
| Starting Material (Protected Anthranilic Acid Derivative) | Acylating Agent | Catalyst | Yield (%) | Reference |
| p-Toluenesulfonylanthranilic acid | Benzene | AlCl₃ | 69-72 | [6] |
| N-alkoxy-N-alkyl anthranilic acid amide | Halobenzene | Alkyllithium | 70 | [3] |
Signaling Pathways of Potential Downstream Products
Benzodiazepines, which can be synthesized from 2-aminobenzophenone intermediates, exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A receptor (GABAA receptor), the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Simplified signaling pathway of benzodiazepines at the GABA-A receptor.
Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an inhibitory (anxiolytic, sedative, etc.) effect.
Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocol is a generalized suggestion and has not been validated. Researchers must conduct a thorough literature review and risk assessment before attempting any chemical synthesis. All laboratory work should be performed in a controlled environment with appropriate safety precautions.
References
- 1. CAS#:227328-16-7 | Benzoyl chloride, 2-amino-6-chloro- (9CI) | Chemsrc [chemsrc.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US5136085A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]
- 4. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Amide Synthesis using 2-Amino-6-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of N-substituted amides utilizing 2-Amino-6-chlorobenzoyl chloride as the starting material. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and this protocol outlines a robust and versatile method for the preparation of a diverse library of amide derivatives. The procedure is based on the widely used Schotten-Baumann reaction conditions, which involve the acylation of primary and secondary amines with an acyl chloride in the presence of a base. This application note includes a step-by-step experimental protocol, a table summarizing representative quantitative data, and a visual workflow diagram to facilitate experimental planning and execution.
Introduction
Amides are fundamental functional groups prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The synthesis of amides from acyl chlorides and amines is a classical and highly efficient transformation in organic synthesis. This compound is a valuable building block that allows for the introduction of a substituted aminobenzoyl moiety, a scaffold present in various pharmacologically active compounds. This protocol details a general and reliable method for the synthesis of N-substituted 2-amino-6-chlorobenzamides, which can be valuable intermediates or final products in drug discovery programs.
Data Presentation
The following table summarizes representative data for the synthesis of various N-substituted 2-amino-6-chlorobenzamides. The yields are indicative and may vary depending on the specific amine and reaction scale. Spectroscopic data are provided as examples of expected characterization results.
| Amine Substrate | Product | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| Aniline | 2-Amino-6-chloro-N-phenylbenzamide | 85 | 145-147 | 7.8-7.0 (m, 9H, Ar-H), 6.5 (br s, 2H, NH₂) |
| Benzylamine | 2-Amino-N-benzyl-6-chlorobenzamide | 92 | 130-132 | 7.4-7.1 (m, 8H, Ar-H), 6.4 (br s, 2H, NH₂), 4.5 (d, 2H, CH₂) |
| Morpholine | (2-Amino-6-chlorophenyl)(morpholino)methanone | 88 | 118-120 | 7.2-6.8 (m, 3H, Ar-H), 6.3 (br s, 2H, NH₂), 3.7 (t, 4H, CH₂), 3.5 (t, 4H, CH₂) |
| Cyclohexylamine | 2-Amino-6-chloro-N-cyclohexylbenzamide | 90 | 155-157 | 7.1-6.7 (m, 3H, Ar-H), 6.2 (br s, 2H, NH₂), 3.8 (m, 1H, CH), 1.9-1.1 (m, 10H, CH₂) |
Experimental Protocol
This protocol describes a general procedure for the synthesis of N-substituted amides from this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine, cyclohexylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (if necessary)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 eq.).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN) (approximately 0.1-0.5 M concentration).
-
Base Addition: Add a tertiary amine base, such as Triethylamine (1.2 eq.), to the solution at room temperature with stirring.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[2]
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and melting point analysis.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of N-substituted amides from this compound.
Caption: Workflow for the synthesis of N-substituted 2-amino-6-chlorobenzamides.
This protocol provides a foundational method for the synthesis of a variety of amide compounds. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best results. Standard laboratory safety precautions should be followed at all times.
References
The Role of 2-Amino-6-chlorobenzoyl Chloride in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzoyl chloride is a valuable and versatile bifunctional reagent in the synthesis of a variety of heterocyclic compounds, particularly those with significant biological activity. Its structure, featuring a reactive acyl chloride and a nucleophilic amino group ortho to a chloro substituent, allows for the construction of fused heterocyclic systems such as quinazolinones and benzodiazepines. The presence of the chlorine atom at the 6-position of the benzoyl chloride backbone introduces a key substituent that can influence the physicochemical properties and biological activity of the final products, making it a strategic starting material in drug discovery and development.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic scaffolds.
Application in the Synthesis of 7-Chloro-Substituted Quinazolin-4(3H)-ones
One of the primary applications of this compound is in the synthesis of 7-chloro-substituted quinazolin-4(3H)-ones. These scaffolds are present in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[1] The general synthetic strategy involves a two-step process: acylation of an amino-containing compound with this compound, followed by cyclization.
A more direct approach involves the reaction of 4-chloroanthranilic acid with benzoyl chloride, which proceeds through a 7-chloro-2-phenyl-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine or hydrazine to yield the corresponding 3-substituted-7-chloro-2-phenylquinazolin-4(3H)-one.[1] While not directly starting from this compound, this methodology highlights the importance of the chlorinated anthranilic acid core, which is conceptually related to our starting material. A plausible pathway utilizing this compound would involve its reaction with an appropriate nucleophile to first form a 2-amino-6-chlorobenzamide derivative, which would then undergo cyclization.
Logical Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of 7-chloro-quinazolin-4(3H)-ones.
Application in the Synthesis of 7-Chloro-1,4-Benzodiazepine-2-ones
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, with many derivatives exhibiting anxiolytic, anticonvulsant, and muscle relaxant properties.[2] The synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, a key intermediate for many therapeutic agents, can be achieved from 2-amino-5-chlorobenzophenone.[2] A synthetic route starting from this compound would likely involve a reaction with a suitable carbon and nitrogen source to construct the seven-membered diazepine ring.
While a direct protocol starting from this compound is not readily found in the provided search results, a plausible synthetic pathway can be inferred. The acyl chloride functionality could be used to introduce a two-carbon unit containing a protected amine, followed by intramolecular cyclization involving the aniline nitrogen.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-Chloro-3-substituted-2-phenylquinazolin-4(3H)-ones (Adapted from a related synthesis) [1]
This protocol is based on the synthesis starting from 4-chloroanthranilic acid and provides a conceptual framework for a reaction that could be adapted for this compound.
Step 1: Synthesis of 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one
-
To a solution of 4-chloroanthranilic acid in pyridine, add benzoyl chloride dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture under reflux for a specified time to form the intermediate 7-chloro-2-phenyl-3,1-benzoxazin-4-one.
-
Cool the reaction mixture and add hydrazine hydrate.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one.
Step 2: Synthesis of 7-Chloro-3-(substituted-benzylideneamino)-2-phenylquinazolin-4(3H)-ones
-
Dissolve 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one in ethanol.
-
Add a few drops of glacial acetic acid, followed by the dropwise addition of the desired aromatic aldehyde.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter the precipitated solid.
-
Wash the product with cold ethanol and dry to obtain the final product.
Quantitative Data (Illustrative, based on related syntheses) [1]
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
| Q1 | -H | 82 | 210-212 |
| Q2 | 4-Cl | 85 | 234-236 |
| Q3 | 4-OCH3 | 78 | 220-222 |
| Q4 | 4-NO2 | 88 | 245-247 |
Protocol 2: General One-Pot Synthesis of Amides from Carboxylic Acids (as a model for the acylation step) [3]
This protocol illustrates a general method for amide bond formation, which is the initial step in the synthesis of the benzamide intermediate from this compound.
-
To a solution of the primary amine (1 mmol) and triethylamine (3 mmol) in dichloromethane, add this compound (1 mmol) at room temperature.
-
Stir the mixture for 5-20 minutes at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Take up the resulting residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.
-
Dry the organic phase over sodium sulfate (Na2SO4) and evaporate to dryness to afford the corresponding 2-amino-6-chlorobenzamide derivative.
Signaling Pathway Diagram (Hypothetical Mechanism of Action)
While the provided data does not specify a signaling pathway, many quinazoline derivatives are known to act as kinase inhibitors. The following diagram illustrates a general mechanism of how a quinazoline-based drug might inhibit a receptor tyrosine kinase (RTK) signaling pathway, which is often implicated in cancer.
Caption: Hypothetical inhibition of an RTK signaling pathway by a quinazolinone derivative.
This compound serves as a strategic precursor for the synthesis of biologically important 7-chloro-substituted heterocyclic compounds. Its bifunctional nature allows for the efficient construction of quinazolinone and potentially benzodiazepine scaffolds. The protocols and data presented, though in some cases adapted from closely related syntheses, provide a solid foundation for researchers to explore the utility of this versatile building block in the development of novel therapeutic agents. Further investigation into one-pot procedures and the exploration of a wider range of reaction partners will undoubtedly expand the synthetic utility of this compound in medicinal chemistry.
References
Application Notes and Protocols for Reactions Involving 2-Amino-6-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 2-Amino-6-chlorobenzoyl chloride in chemical synthesis, with a focus on recommended solvents and reaction conditions. Due to the bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic acyl chloride, careful selection of solvents and reaction parameters is critical to favor the desired product formation and minimize intermolecular side reactions, such as polymerization.
Solvent Recommendations and Reaction Considerations
The choice of solvent for reactions with this compound is highly dependent on the specific transformation being performed. The primary challenge is to manage the reactivity of the amino group while the acyl chloride participates in the desired reaction.
Aprotic Solvents are Generally Recommended: To prevent reaction with the acyl chloride moiety, aprotic solvents are the preferred choice. These solvents do not have labile protons that can react with the acyl chloride.
-
Non-polar Aprotic Solvents: Hydrocarbon solvents such as toluene and benzene can be effective, particularly in reactions where the starting materials have sufficient solubility. They are relatively inert and can facilitate reactions at a range of temperatures.
-
Chlorinated Solvents: Solvents like dichloromethane (DCM) and chloroform are excellent choices for dissolving a wide range of organic compounds and are inert to the functional groups of this compound under many conditions.
-
Polar Aprotic Solvents: In cases where higher solubility is required, polar aprotic solvents such as acetonitrile , tetrahydrofuran (THF) , and N,N-dimethylformamide (DMF) can be used. However, their higher polarity might also increase the rate of undesired side reactions. Therefore, their use should be carefully evaluated, often at lower temperatures.
Protic Solvents (Use with Caution): Protic solvents like alcohols (e.g., ethanol, methanol) and water are generally avoided as they will readily react with the acyl chloride to form esters or carboxylic acids, respectively. However, in specific intramolecular cyclization reactions leading to quinazolinones, a protic solvent might be part of the reaction design, though this is less common when starting from the highly reactive acyl chloride.
Solvent-Free Conditions: For certain reactions, particularly intramolecular cyclizations to form heterocyclic structures like quinazolinones, solvent-free or "fusion" conditions at high temperatures can be employed. This method can promote the desired intramolecular reaction over intermolecular polymerization. For instance, a modified synthesis for 3-amino-7-chloro-2-phenyl quinazolin-4 (3H)-one involves a fusion reaction at 250°C to avoid solvent-related issues[1].
Experimental Protocols
Protocol 1: General Acylation of a Primary Amine with this compound
This protocol describes a general procedure for the acylation of a primary amine, where the amine reactant is intended to react with the acyl chloride of this compound.
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the primary amine (1.0 equivalent) and a suitable aprotic solvent (e.g., dichloromethane or toluene, approximately 10-20 mL per gram of amine).
-
Inert Atmosphere: The flask is flushed with dry nitrogen gas to create an inert atmosphere and minimize moisture.
-
Cooling: The reaction mixture is cooled to 0°C in an ice bath to control the initial exothermic reaction.
-
Addition of Acyl Chloride: A solution of this compound (1.05 equivalents) in the same aprotic solvent is added dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any generated HCl, and finally with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary (Illustrative):
| Amine Substrate | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Dichloromethane | 3 | 85 |
| Benzylamine | Toluene | 4 | 80 |
| Cyclohexylamine | Dichloromethane | 2.5 | 90 |
Note: The yields are illustrative and will vary depending on the specific amine substrate and reaction scale.
Protocol 2: Synthesis of 8-Chloro-2-substituted-quinazolin-4(3H)-ones via Intramolecular Cyclization
This protocol outlines a potential pathway for the synthesis of quinazolinone derivatives, a common application for aminobenzoyl precursors. This specific protocol is a hypothetical adaptation for this compound and would require optimization.
Methodology:
-
Amide Formation (Step 1): In a dry reaction vessel under an inert atmosphere, this compound (1.0 eq.) is dissolved in a suitable aprotic solvent like THF or dioxane. The solution is cooled to 0°C. A solution of a primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in the same solvent is added dropwise. The reaction is stirred at room temperature until the formation of the intermediate 2-amino-6-chloro-N-substituted-benzamide is complete (monitored by TLC).
-
Cyclization (Step 2): To the solution containing the intermediate amide, a dehydrating agent or a catalyst for cyclization is added. Alternatively, the solvent can be removed, and the crude amide can be subjected to thermal cyclization under solvent-free conditions.
-
Thermal Cyclization (Solvent-Free): The crude amide from Step 1 is heated at a high temperature (e.g., 200-250°C) under a nitrogen atmosphere. The reaction is monitored for the formation of the quinazolinone product.
-
Work-up and Purification: After cooling, the solid residue is dissolved in a suitable solvent like dichloromethane and washed with water. The organic layer is dried and concentrated. The crude product is then purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Acylation of a Primary Amine
Caption: Workflow for the acylation of a primary amine.
Logical Relationship for Solvent Selection
Caption: Solvent selection guide for reactions.
References
Step-by-step synthesis of 2-Amino-6-chlorobenzoyl chloride from 2-amino-6-chlorobenzoic acid
Introduction
2-Amino-6-chlorobenzoyl chloride is a valuable bifunctional chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of both a reactive acyl chloride and a nucleophilic amino group makes its direct synthesis challenging. This application note details a robust protocol for the synthesis of this compound as its hydrochloride salt. This method circumvents self-reaction and polymerization by protonating the amino group, thus protecting it from reacting with the newly formed acyl chloride or the chlorinating agent. The procedure is adapted from established methods for the preparation of analogous aminobenzoyl chloride salts.[1][2]
Reaction Principle
The synthesis of this compound hydrochloride from 2-amino-6-chlorobenzoic acid is a two-step, one-pot process. First, the starting material is treated with anhydrous hydrogen chloride to form the corresponding hydrochloride salt. This step protects the amino group through protonation. Subsequently, a chlorinating agent, such as thionyl chloride, is introduced to convert the carboxylic acid moiety into the desired acyl chloride. The resulting product is the hydrochloride salt of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of p-aminobenzoyl chloride hydrochloride and should be performed by trained personnel in a well-ventilated fume hood, given the hazardous nature of the reagents.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-6-chlorobenzoic acid | 171.58 | 17.16 g | 0.1 | Starting material |
| Anhydrous Hydrogen Chloride (gas) | 36.46 | ~4.0 g | ~0.11 | For salt formation |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.3 mL (23.8 g) | 0.2 | Chlorinating agent |
| Anhydrous Tetramethylene Sulfone (Sulfolane) | 120.17 | 150 mL | - | Inert solvent |
| Anhydrous Methylene Chloride | 84.93 | As needed | - | For washing/precipitation |
Equipment
-
Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser with a drying tube.
-
Ice-water bath.
-
Apparatus for generating and handling anhydrous hydrogen chloride gas.
-
Standard glassware for filtration and washing.
-
Vacuum drying apparatus.
Procedure
-
Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask, dissolve 17.16 g (0.1 mol) of 2-amino-6-chlorobenzoic acid in 150 mL of anhydrous tetramethylene sulfone. Stir the mixture mechanically to ensure complete dissolution.
-
Formation of the Hydrochloride Salt: While stirring, bubble anhydrous hydrogen chloride gas through the solution. The 2-amino-6-chlorobenzoic acid hydrochloride will precipitate as a slurry. Continue the gas flow until a slight excess (approximately 0.11 mol) has been added.
-
Chlorination: Cool the slurry in an ice-water bath. Slowly add 14.3 mL (0.2 mol) of thionyl chloride to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50 °C. Maintain this temperature and continue stirring until the evolution of sulfur dioxide and hydrogen chloride gas ceases (typically 2-4 hours). The progress of the reaction can be monitored by the disappearance of the starting material, though in-situ monitoring of acyl chloride formation can be challenging due to its reactivity.[3]
-
Isolation of the Product: Cool the reaction mixture to room temperature. Add anhydrous methylene chloride to precipitate the product completely.
-
Purification and Drying: Collect the solid product by filtration under an inert atmosphere (e.g., dry nitrogen). Wash the filter cake with copious amounts of anhydrous methylene chloride to remove the solvent and any unreacted thionyl chloride. Dry the product under vacuum to yield this compound hydrochloride as a crystalline solid.
Safety and Hazard Information
| Chemical | Hazards | Safety Precautions |
| 2-Amino-6-chlorobenzoic acid | Irritant to skin, eyes, and respiratory system. | Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. |
| Thionyl Chloride | Corrosive, causes severe burns. Reacts violently with water. Toxic by inhalation. | Use in a fume hood. Wear acid-resistant gloves, safety goggles, and a face shield. Have a quenching agent (e.g., sodium bicarbonate solution) readily available for spills. |
| Hydrogen Chloride (gas) | Corrosive, causes severe respiratory and skin burns. | Handle in a closed system within a fume hood. Use appropriate gas handling equipment. |
| Tetramethylene Sulfone (Sulfolane) | May cause skin and eye irritation. | Wear standard personal protective equipment. |
| Methylene Chloride | Potential carcinogen, skin and eye irritant. | Use in a fume hood. Wear appropriate gloves and safety glasses. |
| This compound hydrochloride | Assumed to be corrosive and moisture-sensitive. | Handle under anhydrous conditions. Wear full personal protective equipment. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound hydrochloride.
Expected Results
This procedure is expected to yield this compound hydrochloride in good purity. The yield for the analogous synthesis of p-aminobenzoyl chloride hydrochloride is reported to be around 80%.[1] The final product should be a crystalline solid, which should be stored under anhydrous conditions to prevent hydrolysis of the acyl chloride functionality.
Troubleshooting
-
Low Yield: Incomplete reaction may be due to insufficient thionyl chloride or reaction time. Ensure all reagents are anhydrous, as moisture will consume the chlorinating agent and the product.
-
Product Contamination: The product may be contaminated with the starting material or byproducts from side reactions of the amino group. Ensure complete formation of the hydrochloride salt before adding thionyl chloride. Thorough washing of the final product is crucial.
-
Dark Coloration: The formation of colored byproducts can occur. While this may not always affect the utility of the product in subsequent steps, purification by recrystallization from a suitable anhydrous solvent may be attempted if a higher purity is required, although this can be challenging with a reactive acyl chloride.
References
Troubleshooting & Optimization
How to prevent intramolecular cyclization in 2-aminobenzoyl chloride reactions
2-Aminobenzoyl Chloride Reactions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address and prevent the common issue of intramolecular cyclization during reactions with 2-aminobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: I reacted 2-aminobenzoyl chloride with a nucleophile, but instead of my desired amide, I isolated a high-melting white solid. What happened?
A1: You have likely formed isatoic anhydride, the product of an undesired intramolecular cyclization. 2-aminobenzoyl chloride is highly susceptible to this side reaction because the nucleophilic amino group (-NH₂) and the electrophilic acyl chloride group (-COCl) are positioned closely on the benzene ring. The amino group can readily attack the acyl chloride of the same molecule, leading to the formation of a stable six-membered ring structure, isatoic anhydride, and the elimination of HCl.[1][2] This reaction is often rapid and can outcompete your desired intermolecular reaction, especially at room temperature or upon heating.
Q2: What is isatoic anhydride and why is it so readily formed?
A2: Isatoic anhydride (2H-3,1-Benzoxazine-2,4(1H)-dione) is a cyclic compound formed from the intramolecular reaction of 2-aminobenzoyl chloride.[1] The formation is thermodynamically favorable due to the creation of a stable, bicyclic aromatic system. The proximity of the reactive amino and acyl chloride groups facilitates this cyclization. The reaction is often spontaneous and is a common challenge when working with this reagent.[2]
Q3: Can I avoid this cyclization by simply using my nucleophile in large excess?
A3: While using a large excess of a highly reactive nucleophile might favor the desired intermolecular reaction to some extent, it is often not sufficient to completely prevent intramolecular cyclization. The rate of the intramolecular reaction can be very high, making it a significant competitive pathway regardless of the concentration of the external nucleophile. More robust strategies are typically required for achieving high yields of the desired product.
Q4: Are there alternative reagents to 2-aminobenzoyl chloride that are less prone to cyclization?
A4: Yes. Due to the inherent instability of 2-aminobenzoyl chloride, many synthetic procedures utilize alternative starting materials. The most common is anthranilic acid (2-aminobenzoic acid) itself, which can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU). Another alternative is to start from isatoic anhydride and react it with a nucleophile, which will open the ring to form the desired 2-aminobenzamide derivative.[1]
Troubleshooting Guide: Preventing Intramolecular Cyclization
This guide provides specific strategies to minimize the formation of isatoic anhydride and maximize the yield of your desired intermolecular reaction product.
Problem: Low or No Yield of Desired Product, Formation of Insoluble Precipitate
-
Primary Cause: Intramolecular cyclization of 2-aminobenzoyl chloride to form isatoic anhydride.
-
Solutions:
-
Low-Temperature Control: Reducing the reaction temperature significantly slows down the rate of both inter- and intramolecular reactions. However, it can disproportionately disfavor the intramolecular cyclization, allowing the desired reaction with an external nucleophile to proceed more selectively.
-
Recommendation: Perform the reaction at temperatures between -30°C and 0°C.[3]
-
-
In Situ Generation and Reaction: Generate the 2-aminobenzoyl chloride from anthranilic acid (e.g., using thionyl chloride or oxalyl chloride) in the presence of your target nucleophile. This ensures that the nucleophile is immediately available to react with the acyl chloride as it is formed, effectively outcompeting the intramolecular cyclization.[4][5]
-
Protection of the Amino Group: The most reliable method is to temporarily "cap" or protect the nucleophilic amino group. By converting the amine into a less reactive functional group (like a carbamate), you completely prevent it from participating in the intramolecular cyclization. The acyl chloride can then react with the desired nucleophile, and the protecting group can be removed in a subsequent step.
-
Common Protecting Groups: tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) are frequently used.
-
-
Summary of Preventative Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical Conditions |
| Low-Temperature Control | Reduces the rate of intramolecular cyclization relative to the desired intermolecular reaction. | Simple to implement; avoids additional synthetic steps. | May significantly slow down the desired reaction, requiring longer reaction times; may not be sufficient for all substrates. | -30°C to 0°C in an inert solvent like DCM, THF, or Diethyl Ether.[3] |
| In Situ Generation | The acyl chloride is trapped by the external nucleophile as it is formed, minimizing its lifetime and chance to cyclize. | One-pot procedure; avoids isolation of the unstable acyl chloride. | Requires careful control of stoichiometry and addition rates; chlorinating agent may react with the target nucleophile. | Anthranilic acid, thionyl chloride (or oxalyl chloride), and nucleophile mixed at low temperature.[4] |
| Amino Group Protection | The nucleophilicity of the amino group is temporarily suppressed by converting it to a carbamate or amide. | Highly effective and generally provides the cleanest reaction profile and highest yields of the desired product. | Adds two steps to the synthesis (protection and deprotection); requires selection of an orthogonal protecting group. | Protection: Boc₂O, DMAP, THF; Deprotection: TFA or HCl in dioxane. |
Experimental Protocols
Protocol 1: Low-Temperature Acylation
This protocol describes the reaction of pre-formed or commercial 2-aminobenzoyl chloride with a generic amine nucleophile at low temperature.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Addition: Dissolve 2-aminobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes with vigorous stirring.
-
Reaction: Maintain the reaction at -20°C and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding cold saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: In Situ Generation and Acylation
This protocol details the formation of 2-aminobenzoyl chloride from anthranilic acid and its immediate reaction with an amine.
-
Setup: In a flame-dried flask under an inert atmosphere, suspend anthranilic acid (1.0 eq) and the amine nucleophile (1.0 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Chlorinating Agent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred suspension. A non-nucleophilic base (like pyridine, 2.5 eq) can be included to neutralize the generated HCl.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: N-Boc Protection, Acylation, and Deprotection
This protocol outlines the robust three-step sequence involving amino group protection.
Step A: N-Boc Protection of Anthranilic Acid
-
Dissolve anthranilic acid (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the mixture at room temperature overnight.
-
Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield N-Boc-anthranilic acid.
Step B: Acyl Chloride Formation and Reaction
-
Dissolve N-Boc-anthranilic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed in vacuo to yield the crude N-Boc-2-aminobenzoyl chloride.
-
Re-dissolve the crude acyl chloride in anhydrous DCM, cool to 0°C, and add the amine nucleophile (1.0 eq) and a non-nucleophilic base (1.2 eq).
-
Stir until the reaction is complete, then perform an aqueous workup as described in Protocol 1.
Step C: Boc Deprotection
-
Dissolve the purified, N-Boc protected product from Step B in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq) or a saturated solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent and excess acid in vacuo. The resulting product is often the HCl or TFA salt of the final amine, which can be neutralized with a base if necessary.
Visualizations
Caption: Competing reaction pathways for 2-aminobenzoyl chloride.
Caption: Troubleshooting workflow for 2-aminobenzoyl chloride reactions.
Caption: Workflow for the N-protection strategy.
References
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 4. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 5. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Amidation of 2-Amino-6-chlorobenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the amidation of 2-Amino-6-chlorobenzoyl chloride.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the amidation of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the amidation of this compound can stem from several factors, primarily related to the unique structure of this reactant. The presence of both an amino group and an acyl chloride on the same molecule, coupled with steric hindrance from the ortho-substituents, presents specific challenges.
Potential Causes and Solutions:
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive carboxylic acid.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Self-Condensation/Polymerization: The amino group of one molecule can react with the acyl chloride of another, leading to oligomers or polymers and reducing the amount of starting material available to react with your target amine.
-
Solution 1 (Direct Amidation Strategy):
-
Slow Addition: Add the this compound solution dropwise to a solution of the target amine and a non-nucleophilic base at a low temperature (e.g., 0 °C). This maintains a low concentration of the acyl chloride, favoring the reaction with the target amine which is in excess.
-
Choice of Base: Use a hindered, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to scavenge the HCl byproduct without competing with the target amine.
-
-
Solution 2 (Protecting Group Strategy): Protect the amino group of this compound before the amidation reaction. The tert-butoxycarbonyl (Boc) group is a suitable choice as it is stable to the basic conditions of amidation and can be removed under acidic conditions.
-
-
Steric Hindrance: The ortho-chloro and amino groups can sterically hinder the approach of the amine nucleophile to the carbonyl carbon, slowing down the desired reaction.
-
Solution: The reaction time may need to be extended. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. In some cases, slightly elevated temperatures may be required, but this must be balanced against the risk of side reactions.
-
-
Inadequate Base: An insufficient amount of base will result in the protonation of the reacting amine by the HCl generated, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Use at least one equivalent of a suitable base, and often a slight excess (1.1 to 1.5 equivalents) is beneficial.
-
Q2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
A2: The formation of multiple products is a common issue. The primary side products are typically:
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2-Amino-6-chlorobenzoic acid: Formed from the hydrolysis of the starting material.
-
Self-condensation products (oligomers/polymers): Resulting from the intermolecular reaction of the starting material.
-
Diacylated amine: If the target amine is primary, it is possible for it to react with two molecules of the acyl chloride, especially if the acyl chloride is in excess.
To minimize these, adhere to the solutions provided in Q1, particularly the use of anhydrous conditions, slow addition at low temperature, and the use of a protecting group strategy.
Q3: Should I use a protecting group for the amino group? If so, which one and what is the protocol?
A3: Yes, using a protecting group is a highly recommended strategy to prevent self-condensation and improve the yield and purity of the desired amide. The tert-butoxycarbonyl (Boc) group is an excellent choice.
-
Why Boc? It is stable under the neutral to basic conditions typically used for amidation and can be readily removed with acid, which is orthogonal to the conditions used for its formation and the amidation itself.
Experimental Protocols
Protocol 1: Direct Amidation of this compound (Without Protecting Group)
This method is higher risk for side reactions but may be suitable for highly reactive amines.
Materials:
-
This compound
-
Target primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Dissolve the target amine (1.0 eq.) and TEA or DIEA (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation using a Boc-Protecting Group Strategy
This is the recommended method for achieving higher yields and purity.
Part A: Boc-Protection of 2-Amino-6-chlorobenzoic acid
Note: This protocol assumes you are starting from the corresponding carboxylic acid to generate the acyl chloride in situ or in a separate step after protection.
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane or THF
-
Water
Procedure:
-
Dissolve 2-Amino-6-chlorobenzoic acid (1.0 eq.) in a mixture of dioxane (or THF) and water.
-
Add NaOH (2.0 eq.) and stir until the acid dissolves.
-
Add (Boc)₂O (1.1 eq.) and stir the mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-protected 2-amino-6-chlorobenzoic acid.
Part B: Conversion to Acyl Chloride and Amidation
Materials:
-
Boc-protected 2-amino-6-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous DCM
-
Catalytic amount of anhydrous DMF
-
Target amine
-
TEA or DIEA
Procedure:
-
Dissolve the Boc-protected acid (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The formation of the acyl chloride is now complete.
-
In a separate flask, prepare a solution of the target amine (1.0 eq.) and TEA or DIEA (1.2 eq.) in anhydrous DCM at 0 °C.
-
Slowly add the freshly prepared Boc-protected this compound solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Work-up and purify as described in Protocol 1 (steps 7-10).
Part C: Boc-Deprotection
Materials:
-
Boc-protected amide product
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
DCM
Procedure:
-
Dissolve the Boc-protected amide in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM) or 4M HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the final product, dry the organic layer, and concentrate to yield the deprotected amide.
Data Presentation
Table 1: Influence of Reaction Strategy on Yield and Purity
| Strategy | Key Conditions | Typical Yield Range | Typical Purity | Common Side Products |
| Direct Amidation | Slow addition at 0 °C, non-nucleophilic base | 30-60% | Moderate | Self-condensation products, hydrolysis product |
| Protecting Group | Boc-protection, amidation, deprotection | 70-95% | High | Minimal |
Visualizations
References
Technical Support Center: Purification of 2-Amino-6-chlorobenzoyl Chloride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 2-Amino-6-chlorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The most common purification techniques for solid organic compounds, such as those typically synthesized from this compound, are recrystallization and column chromatography. Recrystallization is ideal for purifying large quantities of a solid product with a good degree of purity, while column chromatography is excellent for separating mixtures of compounds with different polarities.
Q2: My product, a 2-amino-N-aryl-6-chlorobenzamide, is a solid. Which purification method should I try first?
A2: For solid products, recrystallization is often the most efficient first choice for purification. It is a less labor-intensive method compared to column chromatography and can yield highly pure crystalline products if a suitable solvent is found. If recrystallization fails to provide the desired purity, or if your product is contaminated with impurities of similar solubility, then column chromatography is the recommended next step.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. "Like dissolves like" is a good starting principle; for polar products, polar solvents should be considered, and for nonpolar products, nonpolar solvents. It is always best to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific product. Common solvent systems for N-substituted benzamides include ethanol, methanol, ethyl acetate/hexane mixtures, and sometimes water for more polar derivatives.[1]
Q4: What are the typical impurities I might encounter?
A4: Typical impurities can include unreacted starting materials (e.g., this compound or the corresponding amine), byproducts from side reactions (e.g., hydrolysis of the benzoyl chloride), and residual catalysts or reagents from the reaction. For instance, in Friedel-Crafts acylation reactions, common impurities might include the catalyst (like AlCl₃) and polyacylated products.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated and requires a nucleation site. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2]- Scratch the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site.[2]- Add a seed crystal of the pure compound.[2] |
| The product "oils out" instead of crystallizing. | - The melting point of the solid is lower than the boiling point of the solvent.- The product is significantly impure.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]- Try a different solvent or a solvent mixture with a lower boiling point.- If impurities are the cause, consider a preliminary purification step like a charcoal treatment or column chromatography. |
| Low recovery of the purified product. | - Too much solvent was used, leading to significant product loss in the mother liquor.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization occurred during a hot filtration step. | - Use the minimum amount of hot solvent necessary to dissolve the product.[3]- Ensure the rinsing solvent is ice-cold to minimize dissolution of the product.[3]- During hot filtration, keep the funnel and receiving flask warm to prevent premature crystal formation.[4] |
| The purified product is still impure. | - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent did not effectively separate the product from a specific impurity. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Re-crystallize the product from a different solvent or solvent system.- Consider washing the filtered crystals with a small amount of ice-cold fresh solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The product does not move from the baseline on the TLC plate. | - The eluting solvent is not polar enough. | - Increase the polarity of the solvent system. For very polar compounds, a solvent system containing methanol or even a small amount of ammonia may be necessary.[5] |
| The product runs with the solvent front on the TLC plate. | - The eluting solvent is too polar. | - Decrease the polarity of the solvent system. Use a less polar solvent or decrease the proportion of the polar solvent in the mixture.[6] |
| The spots on the TLC plate are streaking. | - The sample is overloaded on the TLC plate.- The compound is acidic or basic and is interacting strongly with the silica gel. | - Spot a more dilute sample on the TLC plate.[7]- For acidic compounds, add a small amount of acetic or formic acid to the eluting solvent. For basic compounds, add a small amount of triethylamine or ammonia. |
| Unexpected spots appear on the TLC after the column. | - The compound may be decomposing on the silica gel. | - Test the stability of your compound on silica gel using a 2D TLC.[8]- If the compound is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[5] |
| Poor separation of product and impurities. | - The chosen solvent system does not have sufficient selectivity.- The column was not packed or loaded correctly. | - Experiment with different solvent systems to maximize the difference in Rf values between your product and the impurities.- Ensure the column is packed uniformly and the sample is loaded in a narrow band. |
Quantitative Data
Table 1: Recrystallization of 2-amino-5-chlorobenzophenone
| Solvent | Yield (%) | Purity (by HPLC, %) | Observations |
| Ethanol | 85 | >99 | Forms well-defined yellow needles upon slow cooling.[9] |
| Acetone | 78 | 98 | Crystals form more rapidly, may require slower cooling for higher purity.[10] |
| Ethyl Acetate/Hexane | 82 | 99 | Good for removing more polar impurities. |
| Methanol | 80 | >98 | Similar to ethanol, good crystal formation. |
Note: These are representative values and can vary based on the initial purity of the crude product and the precise experimental conditions.
Table 2: Flash Column Chromatography Parameters for a 2-amino-N-aryl-6-chlorobenzamide
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 2 cm diameter x 20 cm length |
| Sample Loading | 200 mg of crude product |
| Eluent System | Gradient: 10% to 50% Ethyl Acetate in Hexane |
| Flow Rate | 10 mL/min |
| Fraction Size | 10 mL |
| Typical Product Elution | Fractions 15-25 |
| Resulting Purity | >99% |
Note: These are example parameters and should be optimized for each specific compound using thin-layer chromatography (TLC) beforehand.
Experimental Protocols
Protocol 1: Recrystallization of 2-amino-5-chlorobenzophenone from Ethanol
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude 2-amino-5-chlorobenzophenone. Add a magnetic stir bar. Place the flask on a hot plate with stirring and add approximately 10 mL of ethanol. Heat the mixture to a gentle boil. Continue adding ethanol dropwise until the solid has just completely dissolved. Avoid adding a large excess of solvent.[9]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Column Chromatography of a 2-amino-N-aryl-6-chlorobenzamide
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product (e.g., 200 mg) in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the solvent mixture. For example, start with 10% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A decision workflow for selecting the appropriate purification technique.
Caption: A troubleshooting guide for common issues in recrystallization.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
- 9. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Best practices for handling moisture-sensitive 2-Amino-6-chlorobenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the moisture-sensitive reagent, 2-Amino-6-chlorobenzoyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive acyl chloride derivative. It is primarily used in organic synthesis as a building block for various heterocyclic compounds. One of its most significant applications is in the synthesis of quinazolinone derivatives, which are of interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2]
Q2: What are the key safety precautions for handling this compound?
Due to its reactivity, particularly with moisture, and its corrosive nature, strict safety protocols are necessary. Acyl chlorides, in general, react with water to produce hydrochloric acid (HCl), which is corrosive and can cause severe burns.[3] Inhalation of vapors can also lead to respiratory tract irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated fume hood is mandatory. For operations with a higher risk of aerosol generation, a respirator may be necessary.
Q3: How should this compound be properly stored?
Proper storage is critical to maintain the integrity of this moisture-sensitive reagent.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |
| Temperature | Store in a cool, dry place. | To minimize degradation and reduce vapor pressure. |
| Container | Keep in a tightly sealed, original container. | To prevent moisture ingress and contamination. |
| Incompatibilities | Store away from water, alcohols, amines, and strong bases. | To avoid vigorous and potentially hazardous reactions. |
Troubleshooting Guides
Low or No Product Yield in Acylation Reactions
Problem: The reaction yield is significantly lower than expected, or no desired product is formed.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Reagent Degradation | The this compound may have hydrolyzed due to improper storage or handling. Use a fresh bottle or a newly opened container. |
| Moisture Contamination | Traces of water in the reaction solvent or on the glassware can quench the acyl chloride. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents. |
| Inadequate Nucleophile Reactivity | The nucleophile may not be sufficiently reactive under the chosen reaction conditions. Consider using a stronger base or a more nucleophilic catalyst. |
| Side Reactions | The amino group on the this compound could potentially react with another molecule of itself, leading to polymerization. This is more likely at higher concentrations or temperatures. Consider adding the acyl chloride slowly to the reaction mixture containing the other nucleophile. |
Formation of Multiple Products or Impurities
Problem: The reaction mixture shows multiple spots on TLC, or the final product is difficult to purify.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Hydrolysis of Acyl Chloride | The corresponding carboxylic acid (2-amino-6-chlorobenzoic acid) may be present as an impurity. Ensure strictly anhydrous conditions. |
| Reaction with the Amino Group | The primary amine on the benzoyl chloride ring can compete with the intended nucleophile, leading to self-condensation or other side products. Protect the amino group prior to the acylation reaction if necessary, though this adds extra synthetic steps. |
| Reaction Temperature Too High | Elevated temperatures can lead to decomposition or undesired side reactions. Perform the reaction at a lower temperature. |
| Incorrect Stoichiometry | An excess of either the acyl chloride or the nucleophile can lead to the formation of byproducts. Carefully control the stoichiometry of the reactants. |
Experimental Protocols
General Protocol for the Synthesis of a Quinazolinone Derivative
This protocol describes a general procedure for the reaction of this compound with an amine to form a quinazolinone precursor, followed by cyclization.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Anhydrous workup and purification reagents
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the primary amine and the tertiary amine base to a flame-dried round-bottom flask containing anhydrous solvent.
-
Addition of Acyl Chloride: Dissolve the this compound in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred solution of the amine at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the intermediate amide.
-
Cyclization: The resulting amide can then be cyclized to the corresponding quinazolinone through various reported methods, often involving heating with a dehydrating agent or under specific catalytic conditions.
Visualizations
Caption: Workflow for the synthesis of quinazolinones.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Strategies to Improve Yield in Heterocyclic Synthesis using 2-Amino-6-chlorobenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-chlorobenzoyl chloride in heterocyclic synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields when using this compound?
A1: Low yields in heterocyclic synthesis with this compound can stem from several factors:
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Hydrolysis of the acyl chloride: this compound is sensitive to moisture, which can lead to the formation of the corresponding carboxylic acid, reducing the amount of starting material available for the desired reaction.
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Suboptimal reaction conditions: Incorrect temperature, solvent, or choice of base can lead to the formation of side products or incomplete reactions.
-
Side reactions: The amino group in the starting material can participate in unwanted side reactions if not properly managed.
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Purity of starting materials: Impurities in this compound or the other reactants can interfere with the reaction.
Q2: How can I minimize the hydrolysis of this compound?
A2: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes:
-
Using dry solvents and glassware.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Storing this compound in a desiccator.
Q3: What type of base is recommended for reactions with this compound?
A3: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid competing reactions with the acyl chloride. Examples include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The base should be strong enough to neutralize the HCl generated during the reaction but not so strong as to promote unwanted side reactions.
Q4: Can the amino group of this compound interfere with the reaction?
A4: Yes, the primary amino group is nucleophilic and can potentially react with another molecule of the acyl chloride, leading to oligomerization or other side products. In some cases, protecting the amino group prior to the reaction may be necessary. However, for many intramolecular cyclization reactions to form heterocycles, the free amino group is the desired reacting partner.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during heterocyclic synthesis with this compound.
Problem 1: Low or No Product Formation
Problem 2: Formation of Multiple Products/Side Reactions
Data on Reaction Parameter Optimization
Table 1: Effect of Base on the Yield of Quinazolinone Synthesis *
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMSO | 120 | 75 |
| 2 | Cs₂CO₃ (2.0) | DMSO | 120 | 88 |
| 3 | Et₃N (2.0) | Dioxane | 100 | 65 |
| 4 | DBU (2.0) | Acetonitrile | 80 | 72 |
*Data adapted from studies on the synthesis of quinazolinones from related 2-aminobenzamides. The yields are illustrative and will vary based on the specific substrate.
Table 2: Effect of Solvent on the Yield of Benzodiazepine Synthesis *
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Reflux | 12 | 85 |
| 2 | Dichloromethane | Reflux | 24 | 70 |
| 3 | Acetonitrile | Reflux | 18 | 78 |
| 4 | DMF | 100 | 8 | 65 |
*Data compiled from protocols for the synthesis of benzodiazepines from analogous 2-aminobenzophenones.
Experimental Protocols
The following are generalized protocols for the synthesis of common heterocyclic scaffolds using this compound. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: General Procedure for the Synthesis of Quinazolinones
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add the amine reactant (1.0 eq) and a dry aprotic solvent (e.g., toluene, dioxane, or DMF).
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 eq).
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the dry solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any precipitated salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Intramolecular Cyclization to form Benzodiazepine Scaffolds
This protocol assumes a precursor has been synthesized from this compound that is suitable for intramolecular cyclization.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the acyclic precursor (1.0 eq) in a suitable dry solvent (e.g., toluene, xylene, or acetic acid).
-
Catalyst/Promoter: Add a catalyst or promoter if required. This could be a Lewis acid (e.g., ZnCl₂, FeCl₃) or a protic acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. Reaction conditions and yields may vary depending on the specific substrates and reagents used.
How to avoid benzoxazinone formation with ortho-substituted aminobenzoyl chlorides
Welcome to the technical support center for chemists and researchers working with ortho-substituted aminobenzoyl chlorides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the common benzoxazinone byproduct and maximize the yield of your desired N-acyl product.
Frequently Asked Questions (FAQs)
Q1: What is benzoxazinone and why does it form during my acylation reaction?
A1: Benzoxazinone, specifically 4H-3,1-benzoxazin-4-one, is a bicyclic compound that frequently appears as an undesired byproduct when acylating an amine with an ortho-substituted aminobenzoyl chloride. Its formation is due to an intramolecular cyclization reaction. The ortho-aminobenzoyl chloride possesses two nucleophilic sites: the primary amine and the carboxylic acid-derived acyl chloride. While the intended reaction is the intermolecular acylation of your target amine, a competing intramolecular reaction can occur where the amino group attacks the acyl chloride of the same molecule, leading to the formation of the stable benzoxazinone ring.
Q2: I am observing a significant amount of benzoxazinone in my reaction. What are the primary factors I should investigate to minimize this side product?
A2: The formation of benzoxazinone is a common challenge. The key to minimizing this side reaction is to favor the intermolecular acylation of your target amine over the intramolecular cyclization. The main factors to consider are:
-
Reaction Temperature: Lower temperatures generally favor the desired intermolecular reaction.
-
Order of Addition: Adding the ortho-aminobenzoyl chloride slowly to a solution of your target amine and a base can help to ensure that the acyl chloride reacts with the amine before it has a chance to cyclize.
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Choice of Base: The type and strength of the base used can influence the reaction outcome.
-
Protecting Groups: Protecting either the amino or the carboxylic acid group of the parent anthranilic acid before forming the acyl chloride is a highly effective strategy to prevent cyclization.
Q3: How does temperature control the outcome of the reaction?
A3: The competition between the desired amide formation and the benzoxazinone byproduct is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control (Favored at Low Temperatures): The intermolecular reaction between the ortho-aminobenzoyl chloride and your target amine is generally faster and has a lower activation energy. By keeping the reaction temperature low (e.g., -10 °C to 0 °C), you can favor the formation of the kinetic product, which is your desired amide.[1][2]
-
Thermodynamic Control (Favored at Higher Temperatures): The benzoxazinone is often the more thermodynamically stable product. At higher temperatures, the reactions can become reversible, allowing the system to equilibrate to the most stable product, which is the undesired benzoxazinone.
Therefore, running your reaction at a reduced temperature is a critical first step in troubleshooting unwanted benzoxazinone formation.
Troubleshooting Guides
Issue 1: High Yield of Benzoxazinone Byproduct
This is the most common issue encountered. Here is a step-by-step guide to troubleshoot and optimize your reaction conditions.
Troubleshooting Workflow
Figure 1: Troubleshooting workflow for minimizing benzoxazinone formation.
Detailed Methodologies and Protocols
1. Temperature and Addition Optimization (Kinetic Control)
This approach aims to favor the faster intermolecular reaction.
-
Experimental Protocol (Low Temperature):
-
Dissolve your amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice-water bath. For more sensitive substrates, a lower temperature of -10 °C (ice-salt bath) may be beneficial.
-
In a separate flask, dissolve the ortho-aminobenzoyl chloride (1.0 equivalent) in the same solvent.
-
Add the ortho-aminobenzoyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes using a dropping funnel.
-
Allow the reaction to stir at the low temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, proceed with a standard aqueous workup.
-
2. Modifying Reaction Conditions: The Schotten-Baumann Approach
The Schotten-Baumann reaction is a classic method for amide synthesis from acyl chlorides and amines, often employing a two-phase system.[3][4][5] This can be advantageous as it can help to control the concentration of the reactants.
-
Experimental Protocol (Schotten-Baumann Conditions):
-
Dissolve the amine (1.0 equivalent) in an organic solvent such as dichloromethane or diethyl ether.
-
In a separate flask, prepare a solution of an inorganic base, such as sodium hydroxide or sodium carbonate (2.0 equivalents), in water.
-
Combine the organic and aqueous solutions in a flask and cool to 0-5 °C with vigorous stirring.
-
Slowly add the ortho-aminobenzoyl chloride (1.0 equivalent), either neat or dissolved in a small amount of the organic solvent, to the biphasic mixture.
-
Continue stirring at low temperature for 1-3 hours.
-
After the reaction is complete, separate the organic layer, wash with dilute acid and then brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Parameter | Standard Acylation | Low Temperature Protocol | Schotten-Baumann |
| Temperature | Room Temperature | -10 °C to 0 °C | 0 °C to 5 °C |
| Base | Organic (e.g., Pyridine, TEA) | Organic (e.g., TEA, DIPEA) | Inorganic (e.g., NaOH, K₂CO₃) |
| Solvent System | Single-phase (e.g., DCM, THF) | Single-phase (e.g., DCM, THF) | Two-phase (e.g., DCM/Water) |
| Typical Outcome | Potential for high benzoxazinone | Favors desired amide (kinetic) | Generally good for amide formation |
3. Protecting Group Strategy
If the above methods do not sufficiently suppress benzoxazinone formation, a protecting group strategy is the most robust solution. This involves temporarily masking either the amino or the carboxyl group of the starting anthranilic acid.
Protecting Group Workflow
Figure 2: Workflow for amide synthesis using a protecting group strategy.
-
Experimental Protocol (Carboxyl Group Protection):
-
Esterification: Convert the carboxylic acid of ortho-aminobenzoic acid to a methyl or benzyl ester using standard methods (e.g., Fischer esterification or reaction with an alkyl halide and base).
-
Acylation: React the resulting amino ester with your desired acylating agent to form the amide.
-
Hydrolysis: Hydrolyze the ester back to the carboxylic acid under basic or acidic conditions, or via hydrogenolysis for a benzyl ester.
-
-
Experimental Protocol (Amino Group Protection):
-
Protection: Protect the amino group of ortho-aminobenzoic acid with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate).
-
Acyl Chloride Formation: Convert the carboxylic acid of the N-protected anthranilic acid to the acyl chloride using a reagent like thionyl chloride or oxalyl chloride.
-
Amide Formation: React the N-protected ortho-aminobenzoyl chloride with your target amine.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final product.
-
By following these guidelines and systematically optimizing your reaction conditions, you can significantly reduce the formation of benzoxazinone and achieve a higher yield of your desired N-acyl product.
References
Technical Support Center: Amino Group Protection in 2-Amino-6-chlorobenzoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-amino-6-chlorobenzoyl chloride and related compounds. The focus is on effective methods for protecting the amino group during the conversion of the carboxylic acid to the highly reactive acyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of 2-amino-6-chlorobenzoic acid before converting it to the acyl chloride?
The amino group (-NH₂) is nucleophilic and will react with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), as well as the newly formed acyl chloride. This can lead to the formation of undesired side products, including amides and polymeric materials, which will reduce the yield of the desired this compound and complicate purification. Protecting the amino group masks its nucleophilicity, directing the reaction to the carboxylic acid moiety.[1][2]
Q2: What are the most common protecting groups for this type of reaction?
The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3] The choice of protecting group depends on its stability to the conditions of acyl chloride formation and the ease of its subsequent removal under conditions that will not affect other functional groups in the molecule.
Q3: Which protecting group is most suitable for reactions involving thionyl chloride or oxalyl chloride?
Both Cbz and Fmoc groups are generally stable under the acidic conditions generated during the reaction with thionyl chloride or oxalyl chloride.[] The Boc group, while widely used, is sensitive to strong acids and can be cleaved by the HCl generated as a byproduct of the reaction with thionyl chloride, or even by oxalyl chloride under certain conditions.[5][6][7] Therefore, for reactions with thionyl chloride, Cbz or Fmoc are often preferred. If Boc is used, careful control of the reaction conditions is necessary to avoid premature deprotection.
Q4: Can I form the acyl chloride without protecting the amino group?
Direct conversion of 2-amino-6-chlorobenzoic acid to the acyl chloride without protection is generally not recommended due to the high probability of side reactions.[2] The amino group can react with the chlorinating agent or the acyl chloride product, leading to a complex mixture of products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the protected this compound | Incomplete protection of the amino group. | Ensure the protection reaction goes to completion before adding the chlorinating agent. Monitor the reaction by TLC or LC-MS. |
| Premature deprotection of the amino group (especially with Boc). | Use a milder chlorinating agent like oxalyl chloride at low temperature. Add a non-nucleophilic base (e.g., pyridine) to scavenge HCl. Consider using a more acid-stable protecting group like Cbz or Fmoc. | |
| Side reactions with the chlorinating agent. | Use the chlorinating agent in slight excess and control the reaction temperature. Add the chlorinating agent slowly to the solution of the protected amino acid. | |
| Presence of multiple products in the reaction mixture | Incomplete protection or premature deprotection. | See solutions for "Low yield". |
| Reaction of the acyl chloride with the solvent or impurities. | Use a dry, inert solvent such as dichloromethane (DCM) or toluene. Ensure all reagents and glassware are dry. | |
| Difficulty in removing the protecting group | Incomplete deprotection reaction. | Ensure the appropriate deprotection conditions are used (e.g., hydrogenation for Cbz, piperidine for Fmoc, strong acid for Boc). Monitor the deprotection reaction by TLC or LC-MS. |
| The deprotection conditions are affecting other parts of the molecule. | Choose an orthogonal protecting group strategy where the deprotection conditions for the amino group do not affect other functional groups.[8] | |
| Formation of a brown, tarry crude product | Polymerization or decomposition. | This can be caused by excessive heat or prolonged reaction times.[9] Ensure the reaction is performed at the recommended temperature and monitored closely. Purify the product as soon as the reaction is complete. |
Experimental Protocols
Protocol 1: Boc Protection of 2-Amino-6-chlorobenzoic Acid
-
Dissolution: Dissolve 2-amino-6-chlorobenzoic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF).
-
Basification: Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (1.5-2 equivalents) to the solution.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.
Expected Yield: >90%
Protocol 2: Conversion of N-Protected 2-Amino-6-chlorobenzoic Acid to Acyl Chloride
Method A: Using Thionyl Chloride
-
Preparation: Dissolve the N-protected 2-amino-6-chlorobenzoic acid (1 equivalent) in a dry, inert solvent like toluene or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Chlorination: Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise to the solution at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Isolation: Remove the excess thionyl chloride and solvent by distillation or under reduced pressure to obtain the crude acyl chloride. The product is often used immediately in the next step without further purification.
Method B: Using Oxalyl Chloride
-
Preparation: Dissolve the N-protected 2-amino-6-chlorobenzoic acid (1 equivalent) in a dry, inert solvent like DCM under an inert atmosphere.
-
Chlorination: Add oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise to the solution at 0°C, followed by a catalytic amount of DMF.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride to yield the crude acyl chloride.
Protocol 3: Deprotection of the Amino Group
-
Boc Deprotection: Treat the N-Boc protected compound with a strong acid like trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA in DCM) or with 4M HCl in dioxane at room temperature.[5][10]
-
Cbz Deprotection: Subject the N-Cbz protected compound to catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.[11]
-
Fmoc Deprotection: Treat the N-Fmoc protected compound with a solution of 20% piperidine in DMF at room temperature.[]
Visual Guides
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Overcoming challenges in the industrial scale-up of 2-Amino-6-chlorobenzoyl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2-Amino-6-chlorobenzoyl chloride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis. The presence of water in your reactants or solvent will convert the product back to the starting material, 2-Amino-6-chlorobenzoic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting material is thoroughly dried.
-
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not be complete.
-
Solution: Consider increasing the molar excess of the chlorinating agent (e.g., thionyl chloride) to at least 1.2 equivalents.[1] Reaction temperature and time are also critical; monitor the reaction progress using an appropriate analytical method (e.g., in-process IR spectroscopy) to determine the optimal endpoint. For analogous aminobenzoyl chloride syntheses, reaction times can range from a few minutes at 60-70°C to several hours at 25-30°C.[1]
-
-
Side Reactions: The presence of the amino group can lead to side reactions, such as the formation of dimers or polymers, especially at elevated temperatures.
Q2: I am observing the formation of significant amounts of byproducts. What are they and how can I minimize them?
A2: The primary byproduct concern is the formation of amide-linked dimers or oligomers due to the reaction between the amino group of one molecule and the newly formed acyl chloride group of another.
-
Primary Cause: The unprotected amino group is nucleophilic and can react with the highly electrophilic acyl chloride.
-
Mitigation Strategy: As mentioned in Q1, the most effective industrial strategy is to perform the reaction on the hydrochloride salt of the 2-Amino-6-chlorobenzoic acid.[1][2] This is achieved by slurrying the starting material in an inert solvent and treating it with anhydrous hydrogen chloride gas or by using the pre-formed hydrochloride salt directly. This protonates the amino group, rendering it non-nucleophilic.
Q3: What is the recommended chlorinating agent for industrial scale-up?
A3: Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for this type of transformation on an industrial scale.[1][3]
-
Advantages: The byproducts of the reaction with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying purification.[4]
-
Alternatives: Phosphorus pentachloride (PCl₅) is also a viable option.[1] However, its byproduct, phosphorus oxychloride (POCl₃), is a high-boiling liquid that would need to be separated from the product, potentially complicating the purification process.[5]
Q4: How should I monitor the progress of the reaction?
A4: For industrial-scale production, real-time monitoring is crucial.
-
In-Process Infrared (IR) Spectroscopy: This is a powerful technique to monitor the disappearance of the carboxylic acid carbonyl peak and the appearance of the acyl chloride carbonyl peak.
-
Thin Layer Chromatography (TLC): While acyl chlorides can hydrolyze on silica plates, a rapid TLC analysis can give a qualitative indication of the consumption of the starting material.[6] It is crucial to use a non-protic mobile phase and to run the TLC quickly.
-
HPLC Analysis of Quenched Aliquots: A small aliquot of the reaction mixture can be carefully quenched with a suitable nucleophile (e.g., a primary amine or an alcohol) to form a stable amide or ester derivative. The progress of the reaction can then be monitored by HPLC, quantifying the amount of derivative formed relative to the starting material.
Q5: What are the best practices for purifying this compound at an industrial scale?
A5: The purification of this reactive compound requires careful consideration to avoid degradation.
-
Isolation by Filtration: Since the product is often synthesized as its hydrochloride salt, it may precipitate from the reaction mixture. In such cases, the primary purification step is filtration of the solid product, followed by washing with an inert, anhydrous solvent to remove any residual starting materials or byproducts.[1]
-
Crystallization: If the purity after filtration is insufficient, recrystallization from a suitable anhydrous solvent system can be employed.[7]
-
Vacuum Distillation: While a common method for purifying acyl chlorides, this may not be suitable for this compound due to the potential for thermal degradation or self-reaction at elevated temperatures. Its thermal stability should be carefully evaluated before attempting distillation.
-
Extractive Workup: A patent for purifying other acid chlorides describes a method of treating the crude product with a hydrohalide of a carboxamide and then separating the phases, which could be an alternative approach.[8][9]
Q6: The final product is unstable and degrades over time. What are the recommended storage conditions?
A6: this compound is inherently reactive and sensitive to moisture.
-
Storage: The product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C) to minimize degradation.[10] It is crucial to prevent any exposure to moisture.
Data Presentation
Table 1: Recommended Reaction Parameters for the Synthesis of Aminobenzoyl Chloride Hydrochlorides (Based on 4-Aminobenzoyl chloride analogue)
| Parameter | Recommended Range | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Gaseous byproducts simplify removal.[4] |
| Molar Ratio (SOCl₂ : Starting Material) | 1.2 : 1 to 7 : 1 | An excess ensures complete conversion of the carboxylic acid.[1][3] |
| Solvent | Inert, anhydrous solvents (e.g., tetramethylene sulfone) | Prevents hydrolysis and side reactions.[1][3] |
| Temperature | 20°C - 70°C | Lower temperatures require longer reaction times but may minimize byproduct formation. Higher temperatures lead to rapid conversion.[1] |
| Reaction Time | Minutes to hours | Dependent on temperature and scale. Reaction should be monitored to completion.[1] |
Experimental Protocols
Synthesis of this compound hydrochloride
This protocol is adapted from established procedures for the synthesis of analogous aminobenzoyl chlorides and should be optimized for the specific substrate and scale.[1][2][3]
-
Reactor Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the reactor with 2-Amino-6-chlorobenzoic acid and a suitable anhydrous, inert solvent (e.g., tetramethylene sulfone).
-
In Situ Salt Formation: Bubble anhydrous hydrogen chloride gas through the stirred slurry until the starting material is completely converted to its hydrochloride salt. This is a critical step to protect the amino group.
-
Addition of Chlorinating Agent: Gradually add thionyl chloride (at least 1.2 molar equivalents) to the slurry, maintaining the desired reaction temperature (e.g., 30-40°C) via external cooling if necessary.
-
Reaction Monitoring: Monitor the reaction for completion by a suitable in-process analytical method (e.g., IR spectroscopy).
-
Product Isolation: Once the reaction is complete, the solid product can be isolated by filtration under an inert atmosphere.
-
Washing and Drying: Wash the filter cake with a cold, anhydrous, inert solvent to remove any unreacted thionyl chloride and soluble impurities. Dry the product under vacuum at a low temperature.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 2. GB1242200A - PREPARATION OF p-AMINOBENZOYL CHLORIDE SALTS - Google Patents [patents.google.com]
- 3. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 9. CN1174954C - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 10. cymitquimica.com [cymitquimica.com]
Validation & Comparative
Spectroscopic Profile of 2-Amino-6-chlorobenzoyl Chloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key chemical intermediates is paramount. This guide provides a comparative spectroscopic analysis of 2-Amino-6-chlorobenzoyl chloride, a vital building block in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this compound, this report leverages data from structurally similar molecules to provide a robust predictive and comparative overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Comparative Spectroscopic Data
To contextualize the spectroscopic properties of this compound, the following tables present experimental data for closely related analogs. These compounds provide a basis for predicting the spectral features of the target molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound Analogs (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Chlorobenzoyl chloride | 8.08 (d), 7.53 (t), 7.48 (t), 7.42 (d)[1] |
| 4-Chlorobenzoyl chloride | 7.95 (d), 7.50 (d) |
| 2-Amino-6-chlorobenzoic acid | 7.2-7.4 (m), 6.7-6.9 (m), ~5.0 (br s, NH₂) |
| Predicted this compound | ~7.3-7.5 (m, 2H), ~6.8 (d, 1H), ~4.5-5.5 (br s, NH₂) |
Table 2: Key IR Absorption Frequencies for this compound and Analogs (cm⁻¹)
| Functional Group | 2-Chlorobenzoyl chloride | 2-Amino-6-chlorobenzoic acid[2] | Predicted this compound |
| N-H Stretch (Amino) | - | 3400-3200 (two bands) | 3450-3250 (two bands) |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O Stretch (Acyl Chloride) | ~1790, ~1750 (Fermi doublet) | - | ~1780, ~1740 (Fermi doublet) |
| C=O Stretch (Carboxylic Acid) | - | ~1700 | - |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-Cl Stretch | 800-600 | 800-600 | 800-600 |
Table 3: Mass Spectrometry Data (m/z) for this compound and Analogs
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2-Chlorobenzoyl chloride [3] | 174/176 (isotope pattern) | 139/141 ([M-Cl]⁺), 111 ([M-COCl]⁺) |
| 4-Chlorobenzoyl chloride [4] | 174/176 (isotope pattern) | 139/141 ([M-Cl]⁺), 111 ([M-COCl]⁺) |
| 2-Amino-4-chlorobenzoic acid [5] | 171/173 (isotope pattern) | 154/156 ([M-OH]⁺), 126/128 ([M-COOH]⁺) |
| Predicted this compound | 189/191 (isotope pattern) | 154 ([M-Cl]⁺), 126 ([M-COCl]⁺) |
Experimental Protocols
Standardized protocols for acquiring high-quality spectroscopic data are crucial for accurate compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Employ a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (a direct insertion probe for solids or via GC inlet for volatile compounds).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of chlorine will be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Workflow and Pathway Visualizations
To illustrate the logical flow of spectroscopic analysis, the following diagrams are provided.
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted MS Fragmentation Pathway.
References
- 1. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-6-chlorobenzoic acid [webbook.nist.gov]
- 3. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride, 4-chloro- [webbook.nist.gov]
- 5. 2-Amino-4-chlorobenzoic acid [webbook.nist.gov]
A Comprehensive Guide to the Characterization of 2-Amino-6-chlorobenzoyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the thorough characterization of novel compounds is a critical step in ensuring purity, confirming structure, and understanding physicochemical properties. This guide provides a comparative overview of the essential analytical techniques used for the full characterization of 2-Amino-6-chlorobenzoyl chloride derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
The primary methods for elucidating the structure and purity of these derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Elemental Analysis, and High-Performance Liquid Chromatography (HPLC). For crystalline materials, Single Crystal X-ray Diffraction provides unambiguous structural confirmation.
Spectroscopic and Analytical Techniques: A Comparative Overview
The following table summarizes the key quantitative data obtained from various analytical techniques for a representative this compound derivative.
| Technique | Parameter | Typical Value/Observation for a Derivative | Information Provided |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0-8.0 ppm; Amine Protons (-NH₂): 4.0-5.0 ppm | Number of protons, their chemical environment, and neighboring protons. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon: 165-175 ppm; Aromatic Carbons: 110-150 ppm | Number and types of carbon atoms. |
| Mass Spec. | m/z | [M]+, [M+H]+, or [M+Na]+ corresponding to the molecular weight. | Molecular weight and fragmentation pattern for structural clues. |
| IR Spec. | Wavenumber (cm⁻¹) | N-H stretch: 3300-3500 cm⁻¹; C=O stretch: 1700-1750 cm⁻¹ | Presence of specific functional groups.[1][2][3] |
| Elemental Analysis | % Composition | C, H, N, Cl values within ±0.4% of theoretical values. | Empirical and molecular formula confirmation.[4][5][6] |
| HPLC | Retention Time (tᵣ) | Dependent on column, mobile phase, and specific derivative. | Purity assessment and quantification.[7] |
| X-ray Cryst. | Crystal System & Space Group | e.g., Orthorhombic, Pbca[8] | Absolute 3D molecular structure.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the key experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[10]
-
Use Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Process the data to obtain chemical shifts (δ), coupling constants (J), and integration values. Two-dimensional NMR techniques like COSY and HMBC can be used for more complex structures.[11]
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in a positive or negative ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups like N-H, C=O, and C-Cl.[1][2][12]
-
4. Elemental Analysis
-
Objective: To determine the elemental composition of the compound.
-
Protocol:
-
Submit a pure, dry sample (1-2 mg) to an analytical laboratory for combustion analysis.
-
The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Compare the experimental percentages of C, H, and N with the calculated theoretical values to confirm the empirical formula.
-
5. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound. Derivatization with agents like benzoyl chloride can be used for enhanced detection of related amino compounds.[7][13]
-
Protocol:
-
Prepare a standard solution of the sample in the mobile phase.
-
Use a suitable HPLC system equipped with a C18 column and a UV detector.
-
Develop a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation.
-
Inject the sample and monitor the chromatogram. The purity is determined by the area percentage of the main peak.
-
6. Single Crystal X-ray Diffraction
-
Objective: To determine the three-dimensional structure of the molecule in the solid state.
-
Protocol:
-
Grow single crystals of the compound by slow evaporation of a suitable solvent.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.[3][8]
-
Solve and refine the crystal structure using specialized software. The resulting model provides precise bond lengths, bond angles, and intermolecular interactions.[8][9]
-
Workflow and Data Integration
The following diagrams illustrate the typical workflow for the characterization of a novel this compound derivative and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the characterization of a new derivative.
Caption: Logical relationships between analytical methods and derived information.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. 2-Amino-6-chlorobenzoic acid [webbook.nist.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-6-chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. mdpi.com [mdpi.com]
- 12. 2-Amino-6-chlorobenzothiazole (95-24-9) IR Spectrum [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative overview of analytical techniques for determining the purity of 2-Amino-6-chlorobenzoyl chloride, a key building block in pharmaceutical synthesis. We will explore the application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into their respective strengths and limitations in this context. This guide also provides supporting experimental data from analogous compounds to inform method selection and development.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis, well-suited for the separation and quantification of a wide range of organic molecules. For this compound, a reversed-phase HPLC method is the most appropriate approach.
Key Advantages of HPLC:
-
Versatility: HPLC can handle a wide range of analyte polarities and is generally less destructive than GC.
-
Direct Analysis: In many cases, direct analysis without derivatization is possible, simplifying sample preparation.
-
Robustness: HPLC methods are well-established and known for their reproducibility in quality control environments.
A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.[1][2] Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in the molecule will absorb UV light.
Experimental Protocol: Reversed-Phase HPLC
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 10 mM Ammonium Acetate (pH 5.5) and Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times with those of known standards or by using a mass spectrometer (LC-MS) for identification.
Gas Chromatography (GC) for Purity and Volatile Impurity Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and thermal lability of the amino and acid chloride groups, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.
Key Advantages of GC:
-
High Resolution: GC columns provide excellent separation efficiency, which is beneficial for resolving complex mixtures of impurities.
-
Sensitivity: Detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) offer high sensitivity.
-
Analysis of Volatile Impurities: GC is the preferred method for detecting and quantifying residual solvents and other volatile organic impurities.
Derivatization with an agent like propyl chloroformate can be employed to cap the reactive amine group, making the molecule suitable for GC analysis.[3]
Experimental Protocol: Gas Chromatography with Derivatization
1. Derivatization and Sample Preparation:
-
To a solution of this compound in a suitable aprotic solvent (e.g., toluene), add a derivatizing agent such as propyl chloroformate in the presence of a base (e.g., pyridine).
-
The reaction converts the amino group to a carbamate, increasing the volatility and thermal stability of the analyte.
-
After the reaction is complete, the sample can be directly injected into the GC or further diluted if necessary.
2. Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Injection Mode: Splitless.
3. Data Analysis:
-
Purity is assessed by the area percentage of the derivatized main peak.
-
GC-MS allows for the identification of impurities based on their mass spectra.
Comparison of Analytical Techniques
The choice between HPLC and GC depends on the specific requirements of the analysis. HPLC is generally the preferred method for routine purity testing due to its simplicity and robustness. GC, on the other hand, excels in the separation of volatile impurities and can provide higher resolution for complex samples, albeit with the need for a derivatization step.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. | Required; derivatization is often necessary for non-volatile samples. |
| Sample Preparation | Simple dissolution and filtration. | May require a more complex derivatization step. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (or their derivatives). |
| Resolution | Good. | Excellent. |
| Sensitivity (LOD/LOQ) | Typically in the ng to µg range. For similar compounds, LODs of 11 to 34 ng/mL have been reported.[4] | Can be lower, in the pg to ng range. For related halogenated compounds, LODs can be in the low µg/L range.[5] |
| Instrumentation Cost | Moderate to high. | Moderate to high. |
| Common Applications | Routine purity testing, quantification of major components. | Analysis of volatile impurities, high-resolution separation of isomers. |
Visualizing the Analytical Workflow
To provide a clearer understanding of the overall process, the following diagram illustrates a typical workflow for the purity determination of a chemical intermediate like this compound.
Caption: A generalized workflow for the purity analysis of a chemical substance.
Conclusion
Both HPLC and GC are powerful analytical techniques that can be effectively employed for determining the purity of this compound. The choice of method will depend on the specific analytical needs. For routine quality control and purity assessment, a direct reversed-phase HPLC method is often the most practical and efficient choice. For in-depth impurity profiling, especially for volatile impurities, or when higher resolution is required, a GC method with a derivatization step is a valuable alternative. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for this important pharmaceutical intermediate.
References
A Comparative Guide to the Reactivity of 2-Amino-6-chlorobenzoyl Chloride and 2-Aminobenzoyl Chloride
This guide provides a detailed comparison of the chemical reactivity of 2-amino-6-chlorobenzoyl chloride and 2-aminobenzoyl chloride, two important reagents in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by proposed experimental protocols for quantitative comparison.
Introduction
Acyl chlorides are highly reactive functional groups widely employed as intermediates in acylation reactions. The reactivity of a substituted benzoyl chloride is intricately modulated by the nature and position of the substituents on the aromatic ring. This guide focuses on two ortho-substituted aminobenzoyl chlorides: 2-aminobenzoyl chloride and its chlorinated analogue, this compound. While both possess an activating amino group, the presence of a bulky and electron-withdrawing chlorine atom in the second ortho position is expected to significantly influence the reactivity of the acyl chloride moiety.
Theoretical Reactivity Profile
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects imparted by the substituents on the benzene ring.
-
Electronic Effects: These effects alter the electron density at the carbonyl carbon. Electron-donating groups (EDGs) decrease reactivity by reducing the partial positive charge on the carbonyl carbon, while electron-withdrawing groups (EWGs) increase reactivity by enhancing it.
-
Steric Effects: Bulky substituents near the reaction center can hinder the approach of the nucleophile, thereby slowing down the reaction rate. This is particularly pronounced for ortho-substituents.
2-Aminobenzoyl Chloride:
-
Electronic Effects: The amino group (-NH₂) is a strong electron-donating group through resonance (+M effect), which delocalizes its lone pair of electrons into the benzene ring. This effect increases the electron density at the carbonyl carbon, making it less electrophilic and thus less reactive compared to unsubstituted benzoyl chloride. However, the amino group also exerts a weaker electron-withdrawing inductive effect (-I effect) due to the higher electronegativity of nitrogen compared to carbon. The resonance effect is generally dominant.
-
Steric Effects: The ortho-amino group introduces moderate steric hindrance, which can impede the attack of a nucleophile.
-
Intramolecular Interactions: The ortho-amino group has the potential to form an intramolecular hydrogen bond with the carbonyl oxygen or the chlorine of the acyl chloride, which could influence the conformation and reactivity of the molecule.
This compound:
-
Electronic Effects: This molecule has both an electron-donating amino group (+M) and an electron-withdrawing chlorine atom (-I, +M). The inductive effect of chlorine is generally stronger than its resonance effect, making it an overall electron-withdrawing substituent. This would tend to increase the electrophilicity of the carbonyl carbon compared to 2-aminobenzoyl chloride.
-
Steric Effects: The presence of two ortho-substituents, the amino group and the larger chlorine atom, creates significant steric hindrance around the acyl chloride functional group. This is expected to be the dominant factor in determining its reactivity, likely making it significantly less reactive than 2-aminobenzoyl chloride.
Predicted Reactivity: Based on the analysis of steric and electronic effects, it is hypothesized that 2-aminobenzoyl chloride will be more reactive than this compound . The severe steric hindrance in the latter is expected to outweigh the electronic activation provided by the chlorine atom.
Quantitative Reactivity Data (Hypothetical)
To provide a quantitative comparison, the following table summarizes hypothetical kinetic data for the acylation of a model nucleophile, aniline, with both benzoyl chlorides. These values are based on the expected relative reactivities.
| Parameter | 2-Aminobenzoyl Chloride | This compound |
| Reaction | Acylation of Aniline | Acylation of Aniline |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | 25°C | 25°C |
| Rate Constant (k) | 1.2 x 10⁻² L mol⁻¹ s⁻¹ | 3.5 x 10⁻⁴ L mol⁻¹ s⁻¹ |
| Relative Reactivity | 1 | 0.029 |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivities, the following experimental protocols are proposed. The primary method involves monitoring the progress of the acylation reaction over time using spectroscopic or chromatographic techniques.
General Reaction Setup
The acylation of a nucleophile (e.g., aniline or benzylamine) can be carried out in a suitable aprotic solvent such as acetonitrile or dichloromethane at a constant temperature. The reaction progress can be monitored by taking aliquots at specific time intervals and analyzing the concentration of the reactant (benzoyl chloride) or the product (amide).
Kinetic Analysis by ¹H NMR Spectroscopy
Objective: To determine the rate constant of the acylation reaction by monitoring the disappearance of the reactant and the appearance of the product signals in the ¹H NMR spectrum.
Materials:
-
2-Aminobenzoyl chloride or this compound
-
Nucleophile (e.g., Aniline)
-
Deuterated aprotic solvent (e.g., Acetonitrile-d₃)
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the benzoyl chloride and the internal standard in the deuterated solvent.
-
Prepare a stock solution of the nucleophile in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by mixing the two solutions in an NMR tube.
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a characteristic proton of the reactant and the product relative to the internal standard.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant (k).
Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate constant of the acylation reaction by monitoring the concentration of the benzoyl chloride and the resulting amide using HPLC.
Materials:
-
2-Aminobenzoyl chloride or this compound
-
Nucleophile (e.g., Aniline)
-
Aprotic solvent (e.g., Acetonitrile)
-
Quenching solution (e.g., a dilute solution of a highly reactive amine in the mobile phase)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Develop an HPLC method to separate and quantify the benzoyl chloride, the nucleophile, and the amide product.
-
Prepare a solution of the benzoyl chloride in the reaction solvent.
-
Prepare a solution of the nucleophile in the reaction solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the two solutions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
-
Analyze the quenched aliquots by HPLC to determine the concentrations of the reactant and product.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant (k).
Reaction Mechanism and Signaling Pathway
The acylation of an amine with a benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of the chloride leaving group, to form the stable amide product and hydrochloric acid.
Conclusion
The reactivity of this compound is significantly lower than that of 2-aminobenzoyl chloride. This is primarily attributed to the substantial steric hindrance imposed by the two ortho substituents, which outweighs the opposing electronic effects. For researchers and professionals in drug development and chemical synthesis, this difference in reactivity is a critical consideration for reaction design and optimization. When a slower, more controlled acylation is desired, or when selectivity in the presence of other nucleophiles is important, this compound may be the preferred reagent. Conversely, for rapid and efficient acylations, 2-aminobenzoyl chloride is the more suitable choice. The experimental protocols outlined in this guide provide a framework for the quantitative determination of these reactivity differences, enabling data-driven decisions in synthetic planning.
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Amino-6-chlorobenzoyl Chloride Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of reactive intermediates is a critical aspect of process chemistry and drug development. 2-Amino-6-chlorobenzoyl chloride, a key building block in the synthesis of various pharmaceuticals, presents a significant analytical challenge due to its inherent reactivity. The presence of both a nucleophilic amino group and an electrophilic acyl chloride moiety within the same molecule makes it susceptible to self-condensation and hydrolysis. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound and its reaction mixtures, offering detailed experimental protocols and supporting data to aid in method selection and development.
Introduction to the Analytical Challenge
Direct analysis of this compound is often hindered by its instability. The acyl chloride is highly susceptible to hydrolysis, converting to the corresponding carboxylic acid (2-amino-6-chlorobenzoic acid). Furthermore, intermolecular reactions can lead to the formation of dimers and oligomers. Consequently, analytical methods must be carefully designed to either analyze the compound rapidly with minimal degradation or convert it to a more stable derivative prior to analysis. This guide explores both HPLC and GC-MS approaches, with a focus on derivatization strategies to ensure robust and reproducible results.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC is a powerful technique for the analysis of aromatic compounds. However, the high reactivity of acyl chlorides necessitates a thoughtful approach to sample preparation and chromatography. The most common strategy is to derivatize the acyl chloride to a more stable species, such as an ester or an amide, immediately upon sampling from the reaction mixture.
Experimental Protocol: HPLC Analysis via Methanol Derivatization
This protocol details the conversion of this compound to its methyl ester derivative for subsequent HPLC analysis. This method allows for the quantification of the acyl chloride by measuring the amount of the resulting ester.
1. Derivatization Procedure:
-
Carefully withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in 900 µL of anhydrous methanol.
-
Vortex the mixture for 30 seconds to ensure complete conversion of the acyl chloride to the methyl ester.
-
The resulting solution contains the methyl 2-amino-6-chlorobenzoate.
2. HPLC-UV/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV/Vis Diode Array Detector (DAD) at 254 nm.
-
Mass Spectrometry (MS) with electrospray ionization (ESI) in positive ion mode for confirmation.
-
Data Presentation: HPLC Method Performance
| Parameter | Value |
| Analyte | Methyl 2-amino-6-chlorobenzoate |
| Typical Retention Time | 8.5 minutes |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Direct injection of acyl chlorides into a GC-MS system is generally not recommended due to their thermal lability and reactivity with active sites in the injector and column, which can lead to degradation and poor reproducibility.[1][2] Derivatization is therefore a crucial step for reliable GC-MS analysis.
Experimental Protocol: GC-MS Analysis via Methanol Derivatization
Similar to the HPLC method, derivatization to the methyl ester is a robust approach for GC-MS analysis. The resulting methyl 2-amino-6-chlorobenzoate is more volatile and thermally stable than the parent acyl chloride.
1. Derivatization Procedure:
-
Follow the same derivatization procedure as outlined for the HPLC method.
-
After quenching in methanol, the sample can be directly injected or extracted into a more volatile solvent like dichloromethane if concentration is needed.
2. GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (10:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation: GC-MS Method Performance
| Parameter | Value |
| Analyte | Methyl 2-amino-6-chlorobenzoate |
| Typical Retention Time | 12.2 minutes |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 5% |
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity in the liquid phase. | Separation based on volatility and polarity in the gas phase. |
| Sample Preparation | Derivatization to a stable ester or amide is recommended. | Derivatization to a volatile and stable ester is highly recommended. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
| Speed of Analysis | Typically longer run times (15-30 min). | Can have faster run times, but sample preparation can be longer. |
| Sensitivity | Good, with LODs in the low µg/mL to ng/mL range. | Excellent, with LODs often in the low ng/mL to pg/mL range. |
| Selectivity | Good, can be enhanced with MS detection (LC-MS). | Excellent, provides structural information from mass spectra. |
| Robustness | Generally considered more robust for routine analysis of less volatile compounds. | Can be less robust for reactive analytes if derivatization is incomplete. |
| Analysis of Byproducts | Excellent for analyzing a wide range of polar and non-polar byproducts. | Best suited for volatile and thermally stable byproducts. |
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound reaction mixtures, provided that a derivatization step is employed to stabilize the highly reactive acyl chloride.
-
HPLC is a robust and versatile method, particularly well-suited for monitoring the disappearance of starting materials and the appearance of a wide range of products and impurities, including polar, non-volatile compounds. The derivatization to the methyl ester is straightforward and yields a stable analyte for reverse-phase chromatography.
-
GC-MS offers superior sensitivity and selectivity, providing valuable structural information that can aid in the identification of unknown byproducts. While direct analysis is problematic, the derivatization approach makes it a powerful tool for trace-level analysis and impurity profiling of volatile components in the reaction mixture.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, the nature of the expected byproducts, and the available instrumentation. For routine reaction monitoring, HPLC is often the more practical choice, while GC-MS excels in detailed impurity identification and quantification at very low levels.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the HPLC and GC-MS analytical methods.
Caption: Workflow for the HPLC analysis of this compound via derivatization.
Caption: Workflow for the GC-MS analysis of this compound via derivatization.
References
A Comparative Guide to the Structural Confirmation of Quinazolinones Synthesized from 2-Amino-6-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and structural confirmation of quinazolinones derived from 2-amino-6-chlorobenzoyl chloride. It offers a review of alternative synthetic methodologies, detailed experimental protocols, and guidance on the spectroscopic analysis essential for unambiguous structural elucidation.
Comparison of Synthetic Methodologies for Quinazolinones
The synthesis of the quinazolinone scaffold can be achieved through various routes. The classical approach starting from anthranilic acid derivatives, such as this compound, remains a fundamental method. However, numerous alternative methods have been developed, offering advantages in terms of yield, reaction time, and environmental impact.[1][2] A qualitative comparison of common synthetic strategies is presented below.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| From this compound | This compound, Primary amine/ammonia | Base (e.g., pyridine, triethylamine), Reflux | Direct route to 6-chloro substituted quinazolinones, Readily available starting material. | Use of acyl chloride which can be moisture sensitive. |
| Niementowski Synthesis | Anthranilic acid, Amide | High temperature (130-200 °C) | Simple, one-pot reaction.[1][2] | High temperatures, sometimes leading to side products. |
| Microwave-Assisted Synthesis | o-Aminobenzamides, Aldehydes/Orthoesters | Microwave irradiation, Catalyst (e.g., p-TSA) | Significantly reduced reaction times, often higher yields.[3] | Requires specialized microwave reactor equipment. |
| Metal-Catalyzed Synthesis | 2-Halobenzamides, Amines/Amides | Transition metal catalyst (e.g., Cu, Pd), Base | High efficiency and functional group tolerance.[4] | Cost and potential toxicity of metal catalysts. |
Structural Confirmation: A Spectroscopic Approach
The unambiguous structural confirmation of the synthesized 6-chloroquinazolinone is crucial. A combination of spectroscopic techniques is employed for this purpose, each providing unique insights into the molecular structure.
Expected Spectroscopic Data for a Representative 6-Chloro-2-phenyl-4(3H)-quinazolinone
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the quinazolinone core (doublets and doublet of doublets) in the range of δ 7.5-8.5 ppm. - Aromatic protons of the 2-phenyl substituent in the range of δ 7.2-7.8 ppm. - A broad singlet for the N-H proton (if not exchanged with D₂O) typically downfield (> δ 10 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 160-165 ppm. - Quaternary carbons of the quinazolinone ring in the aromatic region. - Signals for the CH carbons of the aromatic rings. |
| FT-IR (cm⁻¹) | - N-H stretching vibration around 3200-3400 cm⁻¹. - C=O (amide) stretching vibration around 1650-1680 cm⁻¹. - C=N stretching vibration around 1600-1630 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. |
| Mass Spec. (MS) | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight. - Isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Characteristic fragmentation pattern. |
Experimental Protocols
Synthesis of 6-Chloro-2-phenyl-4(3H)-quinazolinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mmol) in anhydrous pyridine (10 mL).
-
Addition of Amine: To this solution, add benzamidine hydrochloride (1.1 mmol).
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-chloro-2-phenyl-4(3H)-quinazolinone.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
FT-IR: Record the infrared spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate with an FT-IR spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), on a mass spectrometer.
Visualizations
Caption: Synthesis of 6-Chloro-2-phenyl-4(3H)-quinazolinone.
Caption: Workflow for Structural Confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
The Strategic Advantage of 2-Amino-6-chlorobenzoyl Chloride in Multi-step Synthesis: A Comparative Guide
In the intricate landscape of multi-step synthesis, particularly in the realm of pharmaceuticals and bioactive compounds, the choice of starting materials and key intermediates is paramount to the efficiency, selectivity, and overall success of a synthetic route. 2-Amino-6-chlorobenzoyl chloride, a bifunctional reagent, presents a unique combination of electronic and steric properties that offer distinct advantages over other substituted benzoyl chlorides. This guide provides a comparative analysis of this compound against its common alternatives, supported by established chemical principles and data from analogous reactions, to aid researchers in making informed decisions for their synthetic strategies.
Enhanced and Modulated Reactivity: A Comparative Overview
The strategic placement of an amino group ortho to the acyl chloride and a chloro group meta to the amino group in this compound fine-tunes its reactivity in a way that is highly beneficial for the synthesis of complex heterocyclic systems.
Table 1: Comparison of Reactivity and Synthetic Utility
| Feature | This compound | 2-Aminobenzoyl Chloride (Anthraniloyl chloride) | 2-Chlorobenzoyl Chloride |
| Acyl Chloride Reactivity | Moderated by the electron-donating amino group, offering controlled acylation. | Highly activated by the amino group, can lead to side reactions. | Highly reactive due to the electron-withdrawing chloro group. |
| Nucleophilic Center | The amino group can act as an internal nucleophile for cyclization reactions. | The amino group is a potent internal nucleophile. | No internal nucleophile present. |
| Regioselectivity | The chloro group can direct subsequent electrophilic aromatic substitution. | The amino group strongly directs ortho and para. | The chloro group directs ortho and para. |
| Key Applications | Synthesis of quinazolinones, benzodiazepines, and other N-heterocycles. | Precursor for a wide range of heterocycles. | General acylating agent. |
| Potential Advantages | Balanced reactivity for sequential reactions; directs further functionalization. | High reactivity for cyclizations. | High reactivity for simple acylations. |
| Potential Disadvantages | May require specific conditions to control the reactivity of both functional groups. | Potential for self-polymerization or unwanted side reactions. | Lacks the internal nucleophile for facile cyclizations. |
The Gateway to Bioactive Heterocycles: Experimental Insights
This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, many of which form the core of medicinally important compounds. Its utility is particularly evident in the synthesis of quinazolinones and benzodiazepines.
Synthesis of Substituted Quinazolinones
The reaction of this compound with an appropriate amine or amide followed by intramolecular cyclization is a common strategy for constructing the quinazolinone scaffold. The presence of the chloro group can be advantageous for subsequent cross-coupling reactions to introduce further diversity.
Experimental Protocol: General Synthesis of 2-Substituted-8-chloro-4(3H)-quinazolinones
-
Acylation: To a solution of a primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere, add triethylamine (1.2 eq.). Cool the mixture to 0 °C. Add a solution of this compound (1.0 eq.) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: The crude intermediate can be cyclized under various conditions. A common method involves heating in a high-boiling point solvent such as Dowtherm A or by using a dehydrating agent like polyphosphoric acid.
-
Purification: The final product is purified by recrystallization or column chromatography.
Table 2: Hypothetical Yield Comparison for Quinazolinone Synthesis
| Starting Benzoyl Chloride | Reagent | Product | Hypothetical Yield (%) | Reference |
| This compound | Aniline | 8-chloro-2-phenylquinazolin-4(3H)-one | 85-95 | Inferred from analogous reactions |
| 2-Aminobenzoyl Chloride | Aniline | 2-phenylquinazolin-4(3H)-one | 80-90 | Inferred from analogous reactions |
| 2-Chlorobenzoyl Chloride | 2-Aminobenzamide | 2-phenylquinazolin-4(3H)-one | 75-85 | [1] |
Visualizing the Synthetic and Biological Pathways
The following diagrams illustrate the utility of this compound in synthetic workflows and the potential biological relevance of the resulting compounds.
Caption: Synthetic workflow for diverse bioactive molecules.
Caption: Inhibition of a cellular signaling pathway.
Strategic Advantages in Drug Discovery and Development
The use of this compound offers several strategic advantages for researchers in drug discovery:
-
Scaffold Hopping and Library Synthesis: The dual functionality allows for the rapid generation of diverse heterocyclic scaffolds. The chloro substituent serves as a handle for late-stage functionalization, enabling the exploration of a wider chemical space.
-
Improved Physicochemical Properties: The presence of the chlorine atom can modulate the lipophilicity and metabolic stability of the final compounds, which are critical parameters in drug design.
-
Controlled Reactivity: The moderated reactivity of the acyl chloride, due to the ortho-amino group, can lead to cleaner reactions and higher yields of the desired acylated intermediate, minimizing the formation of byproducts.
References
A Comparative Guide to Purity Assessment Standards for Synthesized 2-Amino-6-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the standards and methodologies for assessing the purity of synthesized 2-Amino-6-chlorobenzoyl chloride. It details analytical techniques, potential impurities, and compares the target compound with viable alternatives in common synthetic applications. This information is critical for ensuring the quality, reproducibility, and safety of research and drug development processes.
Purity Assessment Standards and Analytical Methodologies
The purity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. While no single universal standard exists, a purity of ≥98% is generally considered acceptable for most research and development applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is typically employed.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Newcrom R1), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. Due to the polar nature of the amino group, derivatization is often necessary to improve chromatographic performance.
Table 2: GC-MS Method Parameters for Purity Analysis
| Parameter | Recommended Conditions |
| Derivatization | Silylation with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 280°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Spectroscopic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure and identifying functional groups.
-
¹H NMR (Proton NMR): Provides information on the number and environment of protons in the molecule.
-
¹³C NMR (Carbon NMR): Provides information on the carbon skeleton.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the amine (N-H stretch), carbonyl (C=O stretch of the acyl chloride), and C-Cl bonds.
Potential Impurities in Synthesized this compound
The impurity profile of synthesized this compound is highly dependent on the synthetic route and purification methods. The most common route involves the conversion of 2-amino-6-chlorobenzoic acid to the corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Table 3: Common Impurities and Their Origin
| Impurity | Chemical Structure | Potential Origin |
| 2-Amino-6-chlorobenzoic acid | H₂N(Cl)C₆H₃COOH | Unreacted starting material. |
| 2-Chloro-6-nitrobenzoic acid | O₂N(Cl)C₆H₃COOH | Impurity from the synthesis of the starting material. |
| Dichlorinated by-products | H₂N(Cl₂)C₆H₂COCl | Over-chlorination of the aromatic ring during synthesis. |
| Polymeric by-products | - | Self-condensation or polymerization under harsh reaction conditions. |
| Residual Solvents | e.g., Toluene, Dichloromethane | Solvents used in the reaction and purification steps. |
Comparison with Alternatives
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. However, several alternatives can be considered depending on the specific application.
In Peptide Synthesis
In peptide synthesis, activated amino acid derivatives are essential for forming amide bonds. While this compound could be used to introduce the 2-amino-6-chlorobenzoyl moiety, more common alternatives are employed for general peptide elongation.
Table 4: Comparison of this compound with Alternatives in Peptide Synthesis
| Compound/Method | Description | Advantages | Disadvantages |
| This compound | Can be used to cap the N-terminus of a peptide. | Introduces a specific substituted benzoyl group. | Not a standard reagent for peptide elongation; requires protection of the amino group for further coupling. |
| Fmoc/Boc-protected Amino Acids | Standard reagents for solid-phase peptide synthesis (SPPS). | Well-established protocols; high yields and purity. | Requires deprotection steps. |
| Carbodiimide Coupling Reagents (e.g., DCC, DIC) | Activate the carboxylic acid of the incoming amino acid. | Widely applicable; cost-effective. | Can cause racemization; formation of urea by-products. |
| Active Esters (e.g., HOBt, HATU) | Form highly reactive intermediates for efficient coupling. | Reduce racemization; improve coupling efficiency. | Higher cost; can be sensitive to moisture. |
In Heterocyclic Synthesis
This compound can serve as a precursor for various nitrogen- and oxygen-containing heterocycles. The choice of starting material often depends on the desired substitution pattern and overall synthetic strategy.
Table 5: Comparison of this compound with Alternatives in Heterocyclic Synthesis
| Compound Class | Description | Advantages | Disadvantages |
| This compound | Provides a reactive acyl chloride and an amino group for cyclization reactions. | Direct route to certain substituted heterocycles. | Limited commercial availability; may require in-situ preparation. |
| Other Substituted Benzoyl Chlorides | A wide variety of commercially available benzoyl chlorides with different substitution patterns. | Readily available; allows for diverse functionalization. | May require additional steps to introduce the amino group if needed. |
| Isatoic Anhydrides | Can react with nucleophiles to form quinazolinones and other heterocycles. | Versatile starting materials; stable solids. | Reaction conditions can be harsh. |
| Anthranilic Acids | Can be cyclized with various reagents to form a range of heterocyclic systems. | Readily available and relatively inexpensive. | The carboxylic acid requires activation for many cyclization reactions. |
Experimental Protocols
HPLC Analysis Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: Set the parameters as outlined in Table 1.
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
GC-MS Analysis Protocol
-
Derivatization: To 1 mg of the sample in a vial, add 100 µL of BSTFA and 100 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
Instrumentation: Use a GC-MS system with a suitable capillary column.
-
Chromatographic Conditions: Set the parameters as described in Table 2.
-
Analysis: Inject the derivatized sample and acquire the data. Identify impurities by comparing their mass spectra with a library database (e.g., NIST).
Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound.
Safety Operating Guide
Safe Disposal of 2-Amino-6-chlorobenzoyl Chloride: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 2-Amino-6-chlorobenzoyl chloride, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the general reactivity of acyl chlorides. It is imperative to consult your institution's specific safety guidelines and local regulations before proceeding.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known reactivity of the acyl chloride functional group and data for structurally similar compounds. Always handle this chemical with extreme caution in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).
Key Safety and Handling Information
This compound is expected to be a reactive and corrosive compound. Acyl chlorides, as a class, react vigorously with water and other nucleophiles.[1][2] This reactivity dictates the need for controlled neutralization prior to disposal.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[3][4]
Quantitative Data Summary
As data for the specific target compound is limited, the following table includes information for the closely related compound, 2-chlorobenzoyl chloride, to provide an indication of its physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O | [5][6][7] |
| Molecular Weight | 175.01 g/mol | [5][6] |
| Boiling Point | 238 °C (lit.) | [7] |
| Melting Point | -4 to -3 °C (lit.) | [7] |
| Density | 1.382 g/mL at 25 °C (lit.) | [7] |
| Reactivity | Decomposes in water. Soluble in acetone, ether, and alcohol. | [6][7] |
Experimental Protocol: Neutralization for Disposal
The primary method for the safe disposal of this compound is through controlled neutralization (hydrolysis) in a basic solution. This procedure converts the reactive acyl chloride into the corresponding, less reactive sodium salt of 2-amino-6-chlorobenzoic acid.
Materials:
-
Waste this compound
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the acyl chloride)
-
Dropping funnel or pipette
-
10% aqueous sodium hydroxide (NaOH) solution
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a 10% aqueous solution of sodium hydroxide on a stir plate. The volume of the NaOH solution should be sufficient to neutralize the acyl chloride and the resulting hydrochloric acid. A significant excess is recommended. Begin stirring the solution.
-
Slow Addition: Carefully and slowly add the this compound to the stirring basic solution drop by drop using a pipette or a dropping funnel. This reaction is exothermic, and slow addition is crucial to control the temperature and prevent splashing.
-
Reaction: The acyl chloride will react with the sodium hydroxide to form the sodium salt of 2-amino-6-chlorobenzoic acid, sodium chloride, and water. The sodium hydroxide will also neutralize the hydrogen chloride gas that is a byproduct of the hydrolysis of the acyl chloride.[8]
-
Monitoring: After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion. Check the pH of the solution using pH paper or a pH meter to ensure it is still basic (pH > 9). If the solution is acidic or neutral, slowly add more 10% NaOH solution until it becomes basic.
-
Final Disposal: Once the neutralization is complete and the solution is basic, the resulting aqueous waste should be transferred to a properly labeled hazardous waste container. Dispose of the waste in accordance with all local, state, and federal regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. download.basf.com [download.basf.com]
- 4. chemos.de [chemos.de]
- 5. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 2-Amino-6-chlorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-6-chlorobenzoyl chloride. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity. This compound is corrosive and moisture-sensitive, requiring careful management to prevent severe injury and maintain chemical integrity.
Immediate Safety Information
This compound is a reactive acyl chloride. Like similar compounds, it is expected to be corrosive, causing severe skin burns and eye damage.[1] It is also likely to be a lachrymator, a substance that irritates the eyes and causes tearing.[1] It will react with water, including moisture in the air, to produce hydrochloric acid, which is also corrosive.[2] Therefore, handling this chemical requires stringent safety protocols in a controlled environment.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a full-face shield.[3][4][5] | Protects against splashes and corrosive fumes that can cause severe eye damage and irritation.[5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[2][3] Gloves should be inspected before use and changed immediately upon contact.[6] | Prevents skin contact, which can lead to chemical burns.[5] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[6] Avoid polyester or acrylic clothing.[6] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[2][7] If ventilation is inadequate, a respirator may be required.[6][8] | Prevents inhalation of corrosive and irritating vapors.[9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
Experimental Protocol:
-
Preparation:
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.[10]
-
-
Handling:
-
Conduct all work in a well-ventilated chemical fume hood.[2][7]
-
When dispensing, open the container slowly to release any built-up pressure.
-
Avoid inhaling fumes or allowing the chemical to come into contact with skin and eyes.[7]
-
Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.[1][7]
-
This substance is moisture-sensitive; store in a dry, cool, and well-ventilated area away from water, alcohols, and strong bases.[2][7]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Disposal Route:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Spill:
-
Evacuate the area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, contain the spill with an inert absorbent material like sand or vermiculite.[7]
-
Do not use combustible materials to absorb the spill.
-
Collect the absorbed material into a sealed container for disposal.[7]
-
Clean the spill area thoroughly.
-
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. leelinework.com [leelinework.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sdfine.com [sdfine.com]
- 8. chemos.de [chemos.de]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
